molecular formula C9H10O3 B150970 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol CAS No. 274910-19-9

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

カタログ番号: B150970
CAS番号: 274910-19-9
分子量: 166.17 g/mol
InChIキー: WATIARBIFSKYKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol is a versatile benzodioxane-based chemical building block of significant interest in medicinal chemistry and drug discovery. The 2,3-dihydro-1,4-benzodioxine substructure is a privileged scaffold known for its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner . This compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Its primary research value is in the synthesis and exploration of potential anticancer treatments. For example, this scaffold has been utilized in the design and synthesis of purine derivatives that are screened for their anti-proliferative activity against cancer cell lines such as MCF-7 (human breast cancer) . These investigations are part of a broader effort to develop new drugs that can induce apoptosis (programmed cell death) and cause cell cycle arrest in neoplastic cells, offering a potential direction for lead-optimization studies . Furthermore, the hydroxymethyl group provides a functional handle for further chemical modifications, enabling its use in constructing more complex molecules for biological evaluation, including analogs investigated as inhibitors of enzymes like dipeptidyl peptidase IV and carbonic anhydrase . This compound is For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATIARBIFSKYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379872
Record name 2,3-dihydro-1,4-benzodioxin-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274910-19-9
Record name 2,3-dihydro-1,4-benzodioxin-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: (2,3-dihydrobenzo[b]dioxin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and experimental protocols for the compound (2,3-dihydrobenzo[b]dioxin-5-yl)methanol. The information is curated for professionals in research and drug development who require detailed chemical and physical properties for this compound.

Core Characterization Data

(2,3-dihydrobenzo[b]dioxin-5-yl)methanol is a yellow oil under standard conditions. The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for laboratory and development applications.

PropertyValueReference
CAS Number 274910-19-9[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Melting Point 54 °C
Boiling Point 94-97 °C at 0.28 Torr

Synthesis Protocol

A common and effective method for the synthesis of (2,3-dihydrobenzo[b]dioxin-5-yl)methanol involves the reduction of its corresponding carboxylic acid, 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[2][3][4][5]

Experimental Workflow: Synthesis via Reduction

The logical workflow for the synthesis of (2,3-dihydrobenzo[b]dioxin-5-yl)methanol is depicted below. This process begins with the readily available starting material, 2,3-dihydroxybenzoic acid, and proceeds through cyclization and subsequent reduction to yield the target alcohol.

G cluster_synthesis Synthesis Workflow start 2,3-Dihydroxybenzoic Acid ester Methyl 2,3-dihydroxybenzoate start->ester Esterification (MeOH, H₂SO₄) dioxane Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate ester->dioxane Cyclization (1,2-Dibromoethane, K₂CO₃) acid 2,3-Dihydrobenzo[b]dioxine-5-carboxylic Acid dioxane->acid Hydrolysis (LiOH) alcohol (2,3-dihydrobenzo[b]dioxin-5-yl)methanol acid->alcohol Reduction (LiAlH₄) G cluster_pathway Hypothetical Signaling Pathway compound (2,3-dihydrobenzo[b]dioxin-5-yl)methanol receptor Target Receptor compound->receptor Binds to effector Effector Protein receptor->effector Activates response Cellular Response effector->response Leads to

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, a valuable building block in medicinal chemistry and materials science. This document details established synthetic pathways, providing itemized experimental protocols and quantitative data to support research and development efforts.

Chemical Structure and Properties

This compound, also known as (2,3-dihydrobenzo[b][1][2]dioxin-5-yl)methanol, is a heterocyclic compound featuring a benzodioxin core with a hydroxymethyl substituent at the 5-position.

IdentifierValue
IUPAC Name (2,3-Dihydrobenzo[b][1][2]dioxin-5-yl)methanol
CAS Number 274910-19-9
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Yellow oil
Melting Point 54°C

Synthetic Pathways

The most common and well-documented synthesis of this compound commences with 2,3-dihydroxybenzoic acid. The overall synthetic scheme involves three key transformations: esterification of the carboxylic acid, cyclization to form the benzodioxin ring system, and subsequent reduction of the ester to the primary alcohol.

Synthesis_Workflow A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-dihydroxybenzoate A->B Esterification (CH3OH, H2SO4) C Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate B->C Cyclization (1,2-Dibromoethane, K2CO3) D This compound C->D Reduction (LiAlH4)

Caption: Synthetic workflow for this compound.

Summary of Synthetic Steps and Yields

The following table summarizes the quantitative data for the primary synthetic route to this compound.

StepReactionReagentsSolventYield
1 EsterificationMethanol, Sulfuric AcidMethanol~85%[1]
2 Cyclization1,2-Dibromoethane, Potassium CarbonateDimethylformamideNot explicitly stated, but a key intermediate step.
3 ReductionLithium Aluminum HydrideTetrahydrofuran~99%[1]

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate

Protocol:

  • To a solution of 2,3-dihydroxybenzoic acid (1.0 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid at 5°C.[1]

  • Reflux the reaction mixture for 12 hours.[1]

  • After cooling to room temperature, concentrate the mixture under reduced pressure.[1]

  • Dissolve the resulting residue in ethyl acetate and wash three times with a saturated sodium carbonate solution.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield methyl 2,3-dihydroxybenzoate as a white powder.[1]

Step 2: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate

Protocol:

  • To a suspension of methyl 2,3-dihydroxybenzoate (1.0 equivalent) and potassium carbonate (1.1 equivalents) in dimethylformamide, add 1,2-dibromoethane (1.0 equivalent).[1]

  • Stir the reaction mixture under reflux for 10 hours.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Dilute the mixture with water and extract with ethyl acetate.[1]

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.[1]

Step 3: Synthesis of this compound

Protocol:

  • Prepare a suspension of Lithium Aluminum Hydride (LAH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

  • Dissolve methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting ester.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

  • Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, and wash with a saturated saline solution.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (2,3-dihydrobenzo[b][1][2]dioxin-5-yl)methanol as a yellow oil.[1]

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols as necessary for their specific applications. Standard laboratory safety precautions should be strictly followed, particularly when handling reactive reagents such as Lithium Aluminum Hydride.

References

Spectroscopic Profile of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol (CAS No: 274910-19-9), a key intermediate in the synthesis of various pharmacologically active compounds. This document details predicted spectroscopic data based on analogous compounds, outlines experimental protocols for data acquisition, and presents a logical workflow for its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: (2,3-Dihydro-1,4-benzodioxin-5-yl)methanol

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol

  • CAS Number: 274910-19-9

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data reported for closely related analogs, including 2,3-dihydro-1,4-benzodioxine-5-carboxamide and other substituted 2,3-dihydro-1,4-benzodioxin derivatives, combined with established principles of spectroscopic interpretation.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.90d, J ≈ 8.0 Hz1HAr-H
~6.85t, J ≈ 8.0 Hz1HAr-H
~6.80d, J ≈ 8.0 Hz1HAr-H
~4.70s2H-CH₂OH
~4.30m4H-OCH₂CH₂O-
~2.00t (broad)1H-OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~143.5Ar-C (quaternary)
~142.0Ar-C (quaternary)
~132.0Ar-C (quaternary)
~122.0Ar-CH
~119.0Ar-CH
~117.0Ar-CH
~64.5-OCH₂CH₂O-
~64.0-CH₂OH
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600, 1500Medium-StrongAromatic C=C stretch
1260StrongAryl-O stretch (asymmetric)
1150-1050StrongC-O stretch (ether and alcohol)

Aromatic ethers typically exhibit a strong C-O stretching absorption between 1300 and 1200 cm⁻¹.[3] Alcohols show a characteristic strong, broad O-H stretching band in the region of 3300 to 3600 cm⁻¹ due to hydrogen bonding, and a C-O stretching absorption around 1050 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zPredicted Identity
166[M]⁺ (Molecular Ion)
149[M - OH]⁺
137[M - CH₂OH]⁺
135[M - OCH₂CH₂]+
107[M - C₂H₃O₂]⁺

The fragmentation of benzyl alcohol derivatives often involves the loss of the hydroxyl group (-17 amu) or the entire hydroxymethyl group (-31 amu).[6][7]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

    • Employ a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a spectral width of 240 ppm.

    • Employ a 30° pulse width, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the free induction decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Collect data over the range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range from m/z 40 to 400.

    • Maintain the ion source temperature at 230 °C and the quadrupole temperature at 150 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Synthesis and Characterization Workflow

A plausible synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative. The following diagram illustrates a logical workflow from a plausible starting material to the final spectroscopic characterization.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization start Methyl 2,3-dihydroxybenzoate step1 Cyclization with 1,2-Dibromoethane start->step1 K2CO3, DMF intermediate Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate step1->intermediate step2 Reduction (e.g., with LiAlH4) intermediate->step2 product This compound step2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

References

Physical and chemical properties of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the synthesis, characterization, and potential therapeutic applications of this compound and its derivatives.

Chemical and Physical Properties

This compound, a derivative of the versatile 1,4-benzodioxin scaffold, possesses a unique set of physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. The core structure, characterized by a benzene ring fused to a 1,4-dioxin ring, is a common motif in a variety of biologically active molecules.[1][2]

Physical Properties

A summary of the known and predicted physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.17 g/mol [3]
Melting Point 54 °C[4]
Boiling Point 94-97 °C at 0.28 Torr[4]
Density (Predicted) 1.257 ± 0.06 g/cm³[4]
pKa (Predicted) 14.24 ± 0.10[4]
Solubility Moderately soluble in water; likely soluble in organic solvents such as ethanol, methanol, and DMSO.[5]Qualitative
Chemical Properties

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the aromatic ring. The primary alcohol functionality can undergo oxidation to form the corresponding aldehyde and carboxylic acid, and can also be a site for esterification and etherification reactions. The aromatic ring is susceptible to electrophilic substitution reactions, although the dioxin ring can influence the regioselectivity of these transformations.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, dioxin, and methanol protons. While a full spectrum is not publicly available, the synthesis of a related compound provides some expected chemical shifts.[1]

¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include a broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching bands.[6][7]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid.

Reaction Scheme:

Synthesis Starting_Material 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid Product This compound Starting_Material->Product LiAlH₄, THF

Caption: Synthesis of this compound.

Detailed Protocol:

  • Dissolution: Dissolve 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid in an appropriate anhydrous solvent, such as tetrahydrofuran (THF).

  • Reduction: Cool the solution in an ice bath and slowly add a reducing agent, for example, lithium aluminum hydride (LiAlH₄).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using a suitable analytical technique like thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction with water, followed by the addition of a dilute acid.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the 2,3-dihydro-1,4-benzodioxin scaffold is a well-established pharmacophore present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.

Known Activities of the 1,4-Benzodioxin Scaffold

Derivatives of 1,4-benzodioxin have been reported to exhibit a wide range of biological activities, including:

  • Anti-inflammatory Activity: Several carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have shown anti-inflammatory properties.[8]

  • Anticancer Activity: The benzodiazine scaffold, which shares structural similarities, is a key component in several anticancer agents that act as kinase inhibitors.[9] The anticancer potential of specific benzodioxin derivatives has also been explored.[10][11]

  • α-Adrenoceptor Antagonism: Certain 1,4-benzodioxan-arylpiperazine derivatives have been identified as potent α₁-adrenoceptor antagonists.[12]

  • PPAR Agonism: Peroxisome proliferator-activated receptors (PPARs) are key regulators of metabolism, and some benzothiazole derivatives containing a modified benzodioxin moiety have been investigated as PPAR pan agonists.[13][14][15][16][17]

  • Juvenile Hormone Signaling Inhibition: Some 1,4-benzodioxan derivatives have been found to act as inhibitors of juvenile hormone signaling in insects, suggesting potential applications as insect growth regulators.[18]

Potential Screening Workflow

Given the diverse biological activities associated with the 1,4-benzodioxin scaffold, a logical workflow for evaluating the therapeutic potential of this compound and its future derivatives is proposed below.

Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action & In Vivo Studies Synthesis Synthesis of Analogs Purification Purification & Purity Assessment Synthesis->Purification Structure Structural Characterization (NMR, MS, IR) Purification->Structure Anti_Inflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) Structure->Anti_Inflammatory Anticancer Anticancer Screening (e.g., MTT assay on cancer cell lines) Structure->Anticancer Receptor_Binding Receptor Binding Assays (e.g., α-adrenoceptors) Structure->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., α-glucosidase, AChE) Structure->Enzyme_Inhibition Signaling_Pathway Signaling Pathway Analysis Anti_Inflammatory->Signaling_Pathway Anticancer->Signaling_Pathway Receptor_Binding->Signaling_Pathway Enzyme_Inhibition->Signaling_Pathway In_Vivo_Models In Vivo Efficacy Models (e.g., animal models of inflammation, cancer) Signaling_Pathway->In_Vivo_Models ADMET ADMET Profiling In_Vivo_Models->ADMET

References

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol and its related derivatives. While specific biological data for this compound is limited in publicly available literature, this document consolidates information on its synonyms, chemical properties, and the broader biological activities and therapeutic potential of the 2,3-dihydro-1,4-benzodioxin scaffold.

Chemical Identity and Synonyms of this compound

This compound is a heterocyclic compound featuring a benzene ring fused to a 1,4-dioxane ring, with a hydroxymethyl substituent at the 5-position. This core structure is a versatile scaffold in medicinal chemistry.[1]

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
IUPAC Name (2,3-Dihydro-1,4-benzodioxin-5-yl)methanol
CAS Number 274910-19-9[1]
Chemical Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Synonyms (2,3-dihydrobenzo[b][2][3]dioxin-5-yl)methanol, 2,3-Dihydro-5-(hydroxymethyl)-1,4-benzodioxine

The 2,3-Dihydro-1,4-benzodioxin Scaffold in Drug Discovery

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in drug design, with derivatives exhibiting a wide range of biological activities.[4] The versatility of this structure allows for interactions with various biological receptors and enzymes, leading to its exploration in diverse therapeutic areas.[5]

Anti-inflammatory and Analgesic Potential

Derivatives of the 2,3-dihydro-1,4-benzodioxin nucleus have been investigated for their anti-inflammatory properties. Notably, some compounds within this class have shown activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Neurological and Psychiatric Disorders

The benzodioxin framework is a key component in compounds targeting neurological pathways. Research has focused on their potential in treating conditions such as schizophrenia, headaches, and nervous breakdowns, primarily through their affinity for serotonin and adrenergic receptors.[4] The stereochemistry of these compounds, particularly at the C2 position, has been shown to be a critical determinant of their biological activity.[4]

Anticancer Activity

A significant area of research for benzodioxin derivatives is their potential as anticancer agents. Certain analogues have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme crucial for DNA repair in cancer cells.

Table 2: Biological Activity of a Related Benzodioxin Derivative

CompoundTargetActivity (IC₅₀)
2,3-dihydro-1,4-benzodioxine-5-carboxamidePARP15.8 µM[6]

This inhibitory activity suggests a potential mechanism for inducing synthetic lethality in cancers with specific DNA repair deficiencies.

Experimental Protocols: Synthesis of a Representative Derivative

Synthesis of Methyl 2,3-dihydroxybenzoate

To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) was added at 5°C. The reaction mixture was refluxed for 12 hours. After cooling to room temperature, the mixture was concentrated under vacuum. The resulting mass was dissolved in ethyl acetate and washed three times with a sodium carbonate solution. The organic extract was then dried over magnesium sulfate and concentrated under reduced pressure to yield the product.[6]

Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate

1,2-Dibromoethane (0.17 mL, 2.0 mmol) was added to a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide. The reaction mixture was stirred under reflux for 10 hours. Upon completion (monitored by TLC), the mixture was diluted with water and extracted with ethyl acetate. The organic portion was dried over anhydrous magnesium sulfate and evaporated under reduced pressure.[6]

Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide

The methyl ester from the previous step (0.288 g, 2.0 mmol) was converted to the carboxamide using a general procedure involving mixed-anhydride formation, which was not detailed in the source material.[6]

Potential Signaling Pathway Involvement

Based on the documented activity of related compounds as PARP1 inhibitors, a potential mechanism of action for certain 2,3-dihydro-1,4-benzodioxin derivatives in cancer therapy can be conceptualized. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation BER_Pathway Base Excision Repair PARP1_Activation->BER_Pathway PARP1_Inhibition PARP1 Inhibition Cell_Survival Cell Survival BER_Pathway->Cell_Survival Benzodioxin_Derivative 2,3-Dihydro-1,4-benzodioxin Derivative (e.g., PARP1 Inhibitor) Benzodioxin_Derivative->PARP1_Inhibition Apoptosis Apoptosis PARP1_Inhibition->Apoptosis

Caption: Conceptual pathway of PARP1 inhibition by a 2,3-dihydro-1,4-benzodioxin derivative.

In this proposed pathway, a DNA single-strand break activates PARP1, initiating the base excision repair pathway and promoting cell survival. A 2,3-dihydro-1,4-benzodioxin derivative acting as a PARP1 inhibitor would block this repair mechanism, leading to an accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While detailed biological data for this specific molecule is not extensively documented, the broader family of 2,3-dihydro-1,4-benzodioxin derivatives has demonstrated promising activities across various therapeutic areas, including inflammation, neurological disorders, and oncology. Further research into specific derivatives like the 5-ylmethanol variant is warranted to fully elucidate their pharmacological profiles and potential for drug development.

References

Uncharted Territory: The Biological Activity of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the understanding of the specific biological activities of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol. Despite its commercial availability and the known pharmacological importance of its core chemical structure, this particular compound has not been the subject of detailed biological investigation, leaving its potential therapeutic applications and mechanisms of action largely unexplored.

While specific data for this compound is absent, the broader class of compounds containing the 2,3-dihydro-1,4-benzodioxane scaffold is well-documented in medicinal chemistry. This structural motif is a key component in a variety of biologically active molecules, suggesting that this compound could serve as a valuable starting point for drug discovery.

The Promising Landscape of 2,3-Dihydro-1,4-benzodioxane Derivatives

Derivatives of the 2,3-dihydro-1,4-benzodioxane ring system have demonstrated a wide array of pharmacological effects, targeting a diverse range of biological pathways. These activities underscore the potential for this chemical class in the development of novel therapeutics.

Neurological and Psychiatric Disorders

A significant body of research has focused on the interaction of 2,3-dihydro-1,4-benzodioxane derivatives with central nervous system targets. Notably, compounds incorporating this scaffold have been developed as antagonists for α1-adrenergic receptors and full agonists for 5-HT1A serotonin receptors. These targets are implicated in the pathophysiology of depression, anxiety, and other neurological conditions.

Anti-inflammatory and Analgesic Potential

The 2,3-dihydro-1,4-benzodioxane moiety is also found in compounds exhibiting anti-inflammatory and analgesic properties. Research in this area suggests that these molecules may modulate inflammatory pathways, offering potential for the treatment of chronic inflammatory diseases.

Cardiovascular Applications

The antihypertensive properties of certain 2,3-dihydro-1,4-benzodioxane derivatives are well-established. These compounds often act as α- or β-adrenergic blocking agents, leading to vasodilation and a reduction in blood pressure.

Oncology

More recently, the 2,3-dihydro-1,4-benzodioxane scaffold has emerged as a promising template for the design of anticancer agents. For instance, derivatives have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme crucial for DNA repair in cancer cells. Furthermore, some compounds have demonstrated cytotoxic effects against prostate cancer cell lines.

Future Directions and Unanswered Questions

The absence of specific biological data for this compound presents a clear opportunity for future research. High-throughput screening of this compound against a panel of biological targets could rapidly identify potential areas of therapeutic interest. Subsequent in-vitro and in-vivo studies would be necessary to elucidate its mechanism of action, potency, and efficacy.

Given the diverse activities of its chemical relatives, key questions to explore would include:

  • Does this compound exhibit any affinity for adrenergic or serotonergic receptors?

  • Does it possess any anti-inflammatory or cytotoxic properties?

  • Could it serve as a precursor for the synthesis of more potent and selective drug candidates?

Until such studies are conducted, the biological activities of this compound will remain a matter of speculation, albeit one grounded in the rich pharmacology of its parent scaffold. The scientific community awaits the first report that will shed light on the potential of this intriguing molecule.

An In-depth Technical Guide on 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol as a Versatile Starting Material in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dihydro-1,4-benzodioxin-5-ylmethanol, a valuable starting material in the synthesis of a wide range of biologically active molecules. The unique structural features of the 2,3-dihydro-1,4-benzodioxin moiety make it a privileged scaffold in medicinal chemistry, appearing in various drugs and clinical candidates.[1] This guide details its synthesis, provides experimental protocols, and explores its application in the development of therapeutic agents targeting diverse signaling pathways.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

Experimental Protocol: Reduction of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (5.00 g, 28.0 mmol) in anhydrous tetrahydrofuran (150 mL) and cool the solution to 0 °C using an ice bath.

  • Slowly add lithium aluminum hydride (2.13 g, 56.0 mmol) to the stirred solution in small portions.

  • Stir the reaction mixture at 0 °C for 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 18 hours.

  • After 18 hours, carefully quench the reaction by the slow addition of water (2.13 g).

  • Add additional water (150 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with saturated brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (2,3-dihydrobenzo[b][2][3]dioxin-5-yl)methanol as a yellow oil.

Quantitative Data:

Starting MaterialReagentSolventReaction TimeTemperatureProductYield
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acidLithium aluminum hydrideTHF18 hours0 °C to Room TempThis compound99%

Alternative Synthetic Routes to the 2,3-Dihydro-1,4-benzodioxin Core

The 2,3-dihydro-1,4-benzodioxin core can also be synthesized from catecholic precursors. A general method involves the reaction of a substituted catechol with 1,2-dihaloethane. For instance, the synthesis of methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate, a precursor to the corresponding carboxylic acid, is achieved through the following protocol.

Experimental Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate

Materials:

  • Methyl 2,3-dihydroxybenzoate

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) in dimethylformamide (5 mL), add 1,2-dibromoethane (0.17 mL, 2.0 mmol).

  • Heat the reaction mixture to reflux and stir for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Quantitative Data for Intermediate Synthesis:

Starting MaterialReagentsSolventReaction TimeConditionProductYield
2,3-Dihydroxybenzoic acidMethanol, Sulfuric acidMethanol12 hoursRefluxMethyl 2,3-dihydroxybenzoate85%
Methyl 2,3-dihydroxybenzoate1,2-Dibromoethane, Potassium carbonateDMF10 hoursRefluxMethyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate-

Applications in Drug Development: Targeting Key Signaling Pathways

The 2,3-dihydro-1,4-benzodioxin scaffold is a key component in several therapeutic agents. The following sections detail the mechanisms of action and signaling pathways of drugs derived from this versatile starting material.

Vilazodone: A Dual-Action Antidepressant

Vilazodone is an antidepressant that utilizes the 2,3-dihydro-1,4-benzodioxin motif. Its mechanism of action involves a dual activity on the serotonin system: it is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[4][5]

Vilazodone_Mechanism Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft SERT SERT Serotonin->SERT Reuptake HT1A_post 5-HT1A Receptor Serotonin->HT1A_post Binds SERT->Presynaptic Increased5HT Increased Synaptic 5-HT HT1A_pre 5-HT1A Autoreceptor NeuronalSignaling Downstream Neuronal Signaling HT1A_post->NeuronalSignaling Modulates Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->HT1A_pre Partial Agonist Vilazodone->HT1A_post Partial Agonist Increased5HT->HT1A_post Enhanced Activation PARP1_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Activates ReplicationFork Replication Fork Stall DNA_SSB->ReplicationFork PARylation PARylation PARP1->PARylation Catalyzes RepairProteins DNA Repair Proteins PARylation->RepairProteins Recruits SSB_Repair SSB Repair RepairProteins->SSB_Repair Benzodioxin_Inhibitor 2,3-Dihydro-1,4-benzodioxin Derivative (PARP Inhibitor) Benzodioxin_Inhibitor->PARP1 Inhibits DNA_DSB DNA Double-Strand Break (DSB) ReplicationFork->DNA_DSB HR_deficient Homologous Recombination Deficient (e.g., BRCA-) DNA_DSB->HR_deficient Requires HR for repair CellDeath Cell Death (Synthetic Lethality) HR_deficient->CellDeath Alpha_Glucosidase_Inhibition ComplexCarbs Complex Carbohydrates AlphaGlucosidase α-Glucosidase (in Small Intestine) ComplexCarbs->AlphaGlucosidase Substrate Monosaccharides Monosaccharides (e.g., Glucose) AlphaGlucosidase->Monosaccharides Hydrolyzes ReducedAbsorption Delayed Glucose Absorption Absorption Glucose Absorption Monosaccharides->Absorption BloodGlucose Increased Blood Glucose Absorption->BloodGlucose Benzodioxin_Derivative 2,3-Dihydro-1,4-benzodioxin Derivative (α-Glucosidase Inhibitor) Benzodioxin_Derivative->AlphaGlucosidase Inhibits ReducedAbsorption->BloodGlucose Reduces

References

Commercial availability of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, including its commercial availability, synthesis, and physicochemical properties. The guide also explores the biological significance of the broader class of 2,3-dihydro-1,4-benzodioxin derivatives, offering insights into potential applications in drug discovery and development.

Commercial Availability

This compound is commercially available from various chemical suppliers. It is typically offered in research quantities. For procurement, researchers can inquire with companies such as Conier Chem&Pharma Limited and other fine chemical providers. The precursor, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, is also commercially available from numerous suppliers, providing a ready starting material for synthesis.

Physicochemical and Spectral Data

A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference
CAS Number 274910-19-9[1]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance Yellow oil
¹H NMR (CDCl₃) δ 6.87-6.79 (m, 3H), 4.66 (s, 2H), 4.32-4.30 (m, 2H), 4.28-4.25 (m, 2H), 2.19 (bs, 1H)
Mass Spectrometry [M+H-18]⁺ peak detected at m/z = 149.5

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound involves the reduction of its corresponding carboxylic acid.

Reduction of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

This protocol details the reduction of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid to this compound using lithium aluminum hydride (LiAlH₄).

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add lithium aluminum hydride (2.0 eq) to the cooled solution in small portions.

  • Stir the reaction mixture at 0°C for 10 minutes.

  • Remove the ice bath and continue stirring at room temperature for 18 hours.

  • Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of water (an amount equivalent in grams to the LiAlH₄ used).

  • Add an equal volume of water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Combine the organic phases and wash with a saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (2,3-dihydrobenzo[b][3][4]dioxin-5-yl)methanol as a yellow oil.

Expected Yield: ~99%

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow start Start with 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_lah Add LiAlH₄ cool->add_lah react React for 18h at room temperature add_lah->react quench Quench with water react->quench extract Extract with ethyl acetate quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate product Obtain This compound dry_concentrate->product

A flowchart of the synthesis of this compound.

Biological Context and Potential Signaling Pathways

While specific biological activities of this compound are not extensively documented, the 2,3-dihydro-1,4-benzodioxin scaffold is a well-established pharmacophore found in numerous biologically active compounds.[5] These derivatives have been shown to exhibit a range of pharmacological effects, including acting as α-adrenergic receptor antagonists and inhibitors of poly(ADP-ribose) polymerase 1 (PARP1).[4][6]

Alpha-Adrenergic Receptor Antagonism

Many 2,3-dihydro-1,4-benzodioxin derivatives are known to be potent and selective antagonists of α₁-adrenergic receptors.[4] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine and epinephrine, trigger a signaling cascade leading to various physiological responses, including smooth muscle contraction.[6][7][8] Antagonism of these receptors by benzodioxin-containing compounds can lead to vasodilation and a decrease in blood pressure.

The signaling pathway for α₁-adrenergic receptors typically involves the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[6][7][8]

The diagram below illustrates a simplified representation of the α₁-adrenergic signaling pathway, which can be antagonized by certain 2,3-dihydro-1,4-benzodioxin derivatives.

G Alpha-1 Adrenergic Receptor Signaling Pathway ligand Norepinephrine/ Epinephrine receptor α₁-Adrenergic Receptor (GPCR) ligand->receptor Activates g_protein Gq Protein receptor->g_protein Activates antagonist Benzodioxin Antagonist antagonist->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response Leads to G PARP1 in DNA Repair and Inhibition dna_damage DNA Single-Strand Break parp1 PARP1 dna_damage->parp1 Recruits and Activates par Poly(ADP-ribose) (PAR) Synthesis parp1->par Catalyzes parp_inhibitor Benzodioxin PARP1 Inhibitor parp_inhibitor->parp1 Inhibits apoptosis Apoptosis (in cancer cells with other repair defects) parp_inhibitor->apoptosis Leads to recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair recruitment->repair

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, a valuable building block in medicinal chemistry, starting from commercially available 2,3-dihydroxybenzoic acid. The synthesis involves a three-step reaction sequence: Fischer esterification, Williamson ether synthesis for the formation of the dihydrobenzodioxin ring, and subsequent reduction of the ester to the primary alcohol. This protocol includes detailed experimental procedures, reagent specifications, and data presentation in tabular format for clarity and reproducibility.

Introduction

2,3-Dihydro-1,4-benzodioxin derivatives are prevalent scaffolds in numerous pharmacologically active compounds. The title compound, this compound, serves as a key intermediate for the synthesis of various therapeutic agents. This protocol outlines a reliable and scalable method for its preparation from 2,3-dihydroxybenzoic acid.

Overall Reaction Scheme

The synthesis proceeds through the following three key steps:

  • Esterification: 2,3-dihydroxybenzoic acid is converted to its methyl ester, Methyl 2,3-dihydroxybenzoate, to protect the carboxylic acid functionality and facilitate the subsequent cyclization step.

  • Cyclization: The catechol moiety of Methyl 2,3-dihydroxybenzoate is reacted with an ethylene dihalide (e.g., 1,2-dibromoethane) under basic conditions to form the 1,4-benzodioxin ring system, yielding Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.

  • Reduction: The ester group of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate is reduced to a primary alcohol to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate

This procedure follows a standard Fischer esterification protocol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dihydroxybenzoic acid154.1210.0 g0.065 mol
Methanol (anhydrous)32.04150 mL-
Sulfuric acid (conc.)98.081.5 mL-
Ethyl acetate-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add 2,3-dihydroxybenzoic acid (10.0 g, 0.065 mol) and anhydrous methanol (150 mL).

  • Stir the suspension and cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (1.5 mL) dropwise to the stirred suspension.

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,3-dihydroxybenzoate as a solid. A yield of approximately 85% can be expected.[3]

Step 2: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate

This step involves the formation of the dihydrobenzodioxin ring via a Williamson ether synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2,3-dihydroxybenzoate168.159.0 g0.053 mol
1,2-Dibromoethane187.864.6 mL0.053 mol
Potassium carbonate (anhydrous)138.218.1 g0.059 mol
N,N-Dimethylformamide (DMF, anhydrous)73.0975 mL-
Ethyl acetate-As needed-
Water-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2,3-dihydroxybenzoate (9.0 g, 0.053 mol) and anhydrous potassium carbonate (8.1 g, 0.059 mol) in anhydrous N,N-Dimethylformamide (75 mL).

  • Add 1,2-dibromoethane (4.6 mL, 0.053 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 10 hours, monitoring the reaction by TLC.

  • After the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with water (3 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.

Step 3: Synthesis of this compound

This final step involves the reduction of the ester to the primary alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate194.188.0 g0.041 mol
Lithium aluminum hydride (LiAlH4)37.951.9 g0.050 mol
Anhydrous tetrahydrofuran (THF)72.11150 mL-
Ethyl acetate-As needed-
1 M Hydrochloric acid-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • To a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add lithium aluminum hydride (1.9 g, 0.050 mol) and anhydrous tetrahydrofuran (75 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (8.0 g, 0.041 mol) in anhydrous THF (75 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH4 suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench the excess LiAlH4 by the slow, sequential dropwise addition of water (2 mL), 15% aqueous sodium hydroxide (2 mL), and then water (6 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with THF (50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathway 2,3-Dihydroxybenzoic_acid 2,3-Dihydroxybenzoic Acid Methyl_2,3-dihydroxybenzoate Methyl 2,3-dihydroxybenzoate 2,3-Dihydroxybenzoic_acid->Methyl_2,3-dihydroxybenzoate CH3OH, H2SO4 (Esterification) Methyl_2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate Methyl_2,3-dihydroxybenzoate->Methyl_2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate BrCH2CH2Br, K2CO3 (Cyclization) Target_Product This compound Methyl_2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate->Target_Product LiAlH4 (Reduction)

Caption: Synthetic pathway from 2,3-dihydroxybenzoic acid.

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction Reagents_1 Mix 2,3-dihydroxybenzoic acid, Methanol, and H2SO4 Reflux_1 Reflux for 12h Reagents_1->Reflux_1 Workup_1 Workup and Purification Reflux_1->Workup_1 Product_1 Methyl 2,3-dihydroxybenzoate Workup_1->Product_1 Reagents_2 Mix Product 1, 1,2-dibromoethane, and K2CO3 in DMF Product_1->Reagents_2 Reflux_2 Reflux for 10h Reagents_2->Reflux_2 Workup_2 Workup and Purification Reflux_2->Workup_2 Product_2 Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate Workup_2->Product_2 Reagents_3 Reduce Product 2 with LiAlH4 in THF Product_2->Reagents_3 Stir_3 Stir at Room Temperature Reagents_3->Stir_3 Workup_3 Quench and Workup Stir_3->Workup_3 Product_3 This compound Workup_3->Product_3

Caption: General experimental workflow for the synthesis.

References

Application Note: Analytical Methods for the Purification and Quality Control of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol and its derivatives.

Introduction: this compound is a valuable chemical intermediate, often utilized in the synthesis of novel pharmaceutical compounds. The purity and structural integrity of this intermediate are paramount to ensure the desired outcome, efficacy, and safety of subsequent drug candidates. This document provides detailed application notes and protocols for the purification and analytical quality control of this compound, based on established chromatographic and spectroscopic techniques. The methodologies presented herein are designed to serve as a comprehensive guide for developing robust and reliable in-house procedures.

Overall Purification and Analysis Workflow

The purification and subsequent quality control of this compound typically follows a two-stage purification process followed by rigorous analytical characterization. The general workflow is outlined below.

G cluster_purification Purification Stage cluster_qc Quality Control Stage Crude Crude Synthetic Product Flash Flash Column Chromatography (Bulk Purification) Crude->Flash SemiPure Semi-Purified Intermediate Flash->SemiPure PrepHPLC Preparative HPLC (High-Purity Polishing) SemiPure->PrepHPLC Pure Purified Product (>99%) PrepHPLC->Pure QC_HPLC Purity Assessment (HPLC) Pure->QC_HPLC QC_GCMS Identity Confirmation (GC-MS) Pure->QC_GCMS QC_NMR Structural Elucidation (NMR) Pure->QC_NMR Final Characterized Final Product QC_HPLC->Final QC_GCMS->Final QC_NMR->Final

Figure 1. Overall workflow for purification and quality control.

Purification Protocols

Protocol 1.1: Flash Column Chromatography (Bulk Purification)

Application: This protocol is suitable for the initial purification of gram-scale quantities of crude this compound from non-polar impurities and reaction by-products.

Experimental Protocol:

  • Solvent System Selection: Perform thin-layer chromatography (TLC) to determine an optimal solvent system. A good starting point for this class of compound is a mixture of Hexane and Ethyl Acetate.[1] Aim for an Rf value of approximately 0.25-0.35 for the target compound.

  • Column Packing: Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane).[2] Pour the slurry into the column and apply gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[2] A silica gel to crude compound ratio of 50:1 to 70:1 is recommended for good separation.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent, such as dichloromethane.[2] Carefully load the solution onto the top of the silica bed.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds. For example, start with 10% Ethyl Acetate in Hexane and gradually increase to 40-50% Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the semi-purified product.

Data Presentation: Flash Chromatography Parameters

ParameterRecommended Setting
Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase System Hexane / Ethyl Acetate
Elution Mode Gradient Elution (e.g., 10% to 50% Ethyl Acetate)
Detection Method Thin-Layer Chromatography (TLC) with UV visualization
Protocol 1.2: Preparative High-Performance Liquid Chromatography (Preparative HPLC)

Application: To achieve high purity (>99%) of this compound, preparative HPLC is the method of choice.[4][5] It is ideal for removing closely related structural isomers and other polar impurities.

Experimental Protocol:

  • Analytical Method Development: First, develop a robust analytical HPLC method to ensure good separation between the target compound and its impurities. A reverse-phase C18 column is typically effective.[6]

  • Method Scale-Up: Scale the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the column dimensions.[5]

  • Mobile Phase Preparation: Prepare the mobile phases (e.g., Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid). Degas the solvents thoroughly before use.

  • Sample Preparation: Dissolve the semi-purified product in the mobile phase or a compatible solvent (e.g., methanol). Filter the solution through a 0.45 µm filter to remove particulate matter.[5]

  • Purification and Fraction Collection: Equilibrate the preparative column with the initial mobile phase conditions. Inject the sample and begin the run. Collect fractions corresponding to the target compound's peak based on UV detector response.[5]

  • Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the final, highly purified product.

Data Presentation: Suggested Preparative HPLC Parameters

ParameterRecommended Setting
Stationary Phase C18 Silica, 5-10 µm particle size
Column Dimensions e.g., 21.2 mm x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 15-25 mL/min (scaled from analytical)
Detection UV at 230 nm and 280 nm
Injection Volume Scaled from analytical (e.g., 500-2000 µL)

Analytical Methods for Quality Control

The following workflow is recommended for the comprehensive quality control of the purified product.

G cluster_qc_workflow QC Analysis Workflow Start Purified Sample HPLC HPLC Analysis Start->HPLC Purity Purity > 99%? HPLC->Purity GCMS GC-MS Analysis Purity->GCMS Yes Fail Repurify / Re-synthesize Purity->Fail No MW Correct MW? GCMS->MW NMR NMR Analysis MW->NMR Yes MW->Fail No Structure Correct Structure? NMR->Structure Pass Release Structure->Pass Yes Structure->Fail No

Figure 2. Workflow for analytical quality control.
Protocol 2.1: Purity Assessment by HPLC

Application: To quantitatively determine the purity of this compound.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of a reference standard in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Create a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the purified product in the same solvent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the reference standard. Calculate the purity of the sample using the area percent method.

Data Presentation: Analytical HPLC Conditions

ParameterRecommended Setting
Instrument HPLC system with UV/PDA detector
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile
Elution Mode Isocratic (e.g., 60% A, 40% B) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

Data Presentation: Typical Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from blank/placebo at the analyte's retention time
LOD / LOQ Signal-to-Noise Ratio of 3:1 / 10:1 respectively
Protocol 2.2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To confirm the identity by determining the molecular weight and analyzing the fragmentation pattern.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent like methanol or ethyl acetate (approx. 100 µg/mL).

  • GC-MS Analysis: Inject the sample into the GC-MS system. The compound will be separated on the GC column and subsequently ionized and fragmented in the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak (M+) should correspond to the molecular weight of the compound (166.17 g/mol ). The fragmentation pattern can provide structural confirmation.

Data Presentation: GC-MS Parameters

ParameterRecommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z

Data Presentation: Predicted Key Mass Fragments

m/zPredicted Fragment Identity
166 [M]+ (Molecular Ion)
135 [M - CH₂OH]+ (Loss of hydroxymethyl group)
107 [M - C₂H₃O₂]+ (Cleavage of the dioxin ring)
77 [C₆H₅]+ (Phenyl cation)
Protocol 2.3: Structural Elucidation by NMR Spectroscopy

Application: To provide definitive structural confirmation and verify isomeric purity.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic6.80 - 7.00m3HAr-H
Methylene (alcohol)~4.7s2HAr-CH ₂-OH
Dioxin Methylene4.25 - 4.40m4HO-CH ₂-CH ₂-O
Hydroxyl~2.0 (variable)br s1H-OH
¹³C NMR Predicted δ (ppm)Assignment
Aromatic143-145C-O (Ar)
Aromatic130-135C-CH₂OH (Ar)
Aromatic115-125CH (Ar)
Methylene (alcohol)~64Ar-C H₂-OH
Dioxin Methylene~64O-C H₂-C H₂-O

References

Application Notes and Protocols: Synthesis and Evaluation of a PARP1 Inhibitor Derived from 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, playing a crucial role in repairing single-strand DNA breaks.[1] Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP1 inhibitors for clinical use.[1]

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. This application note details the synthesis of a potential PARP1 inhibitor, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, utilizing 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol as a readily accessible starting material. Furthermore, it provides a comprehensive protocol for evaluating the inhibitory activity of the synthesized compound against the PARP1 enzyme.

Synthetic Pathway Overview

The synthesis of the target PARP1 inhibitor from this compound is a two-step process. The first step involves the oxidation of the primary alcohol to the corresponding carboxylic acid. The second step is the amidation of the carboxylic acid to yield the final product, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide.

G A This compound B Oxidation A->B C 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid B->C D Amidation C->D E 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide (PARP1 Inhibitor) D->E

Caption: Synthetic workflow for the PARP1 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

This protocol describes the oxidation of this compound to 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Heat the solution to 80-90°C with stirring.

  • Slowly add a solution of potassium permanganate (2 equivalents) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, continue heating the mixture under reflux for 1-2 hours, or until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide is formed.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a Buchner funnel.

  • To the filtrate, add sodium bisulfite solution until the brown color disappears, ensuring any excess permanganate is quenched.

  • Acidify the clear solution with concentrated hydrochloric acid until a white precipitate of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid is formed.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol/water to afford the pure carboxylic acid.

Protocol 2: Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide

This protocol details the conversion of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid to the corresponding primary amide.

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Ammonium hydroxide (NH4OH) solution (concentrated)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture in an ice bath and slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solid dissolves, indicating the formation of the acid chloride.

  • In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.

  • Slowly add the freshly prepared acid chloride solution to the cold ammonium hydroxide solution with vigorous stirring.

  • Continue stirring the mixture for 30-60 minutes in the ice bath.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, which can be purified by recrystallization or column chromatography.

Data Presentation

CompoundMolecular Weight ( g/mol )Yield (%)Melting Point (°C)PARP1 IC50 (µM)
2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide179.17~70-80130-1325.8[3][4]
(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide324.29--0.082[3][4]

Yields are estimated based on typical reaction efficiencies and may vary.

Protocol 3: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against PARP1.[1][5][6][7]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well white microplate

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash Buffer (e.g., PBST)

  • Blocking Buffer

  • Test compound (2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide)

  • Positive control inhibitor (e.g., Olaparib)

  • DMSO (for compound dilution)

  • Luminometer plate reader

Procedure:

  • Plate Preparation:

    • If not pre-coated, coat a 96-well white plate with histones overnight at 4°C.[5]

    • Wash the plate three times with Wash Buffer.[5]

    • Block the wells with Blocking Buffer for at least 90 minutes at room temperature.[5]

    • Wash the plate three times with Wash Buffer.[5]

  • Compound Preparation:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Perform serial dilutions of the compounds in PARP Assay Buffer to achieve the desired final concentrations.

  • Enzyme Reaction:

    • Prepare a Master Mix containing PARP Assay Buffer, Activated DNA, and Biotinylated NAD+.[5]

    • Add the diluted test compound or positive control to the appropriate wells.

    • Add the PARP1 enzyme to all wells except the "blank" (no enzyme) control.

    • Initiate the reaction by adding the Master Mix to all wells.

    • Incubate the plate at room temperature for 1 hour.[5]

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.[5]

    • Wash the plate three times with Wash Buffer.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.[5]

    • Immediately measure the luminescence using a plate reader.[5]

  • Data Analysis:

    • Subtract the background luminescence (from "blank" wells) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Key Pathways and Workflows

G cluster_0 DNA Damage Response DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PARsynthesis) PARP1->PARylation Recruitment Recruitment of Repair Proteins (XRCC1, DNA Ligase III) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP1 Inhibitor (e.g., 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide) Inhibitor->PARP1 Inhibition

Caption: PARP1 signaling pathway in DNA repair.[2][8]

G cluster_synthesis Synthesis cluster_testing In Vitro Testing Start Start: 2,3-Dihydro-1,4- benzodioxin-5-ylmethanol Oxidation Step 1: Oxidation Start->Oxidation Intermediate Intermediate: 2,3-Dihydro-1,4- benzodioxine-5-carboxylic acid Oxidation->Intermediate Amidation Step 2: Amidation Intermediate->Amidation Product Product: 2,3-Dihydrobenzo[b][1,4] dioxine-5-carboxamide Amidation->Product Assay PARP1 Inhibition Assay (Chemiluminescent) Product->Assay Evaluation IC50 Data Analysis: IC50 Determination Assay->IC50

Caption: Experimental workflow from synthesis to testing.

References

Application of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol in α-Glucosidase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase, a key enzyme in carbohydrate metabolism, plays a crucial role in the digestion of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate absorption and reducing postprandial hyperglycemia. The 2,3-dihydro-1,4-benzodioxin scaffold has emerged as a promising pharmacophore in the design of novel α-glucosidase inhibitors. This document provides detailed application notes and protocols on the use of 2,3-dihydro-1,4-benzodioxin-5-ylmethanol and its derivatives as a foundation for the development of potent α-glucosidase inhibitors.

Mechanism of Action

α-Glucosidase inhibitors act by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine. This inhibition slows down the breakdown of complex carbohydrates, such as starch and sucrose, into glucose and other monosaccharides, thereby delaying their absorption from the gut. The result is a reduction in the post-meal spike in blood glucose levels, which is a key factor in the management of type 2 diabetes. The 2,3-dihydro-1,4-benzodioxin moiety can be strategically modified to enhance binding to the active site of the enzyme, leading to improved inhibitory potency.

Structure-Activity Relationship (SAR)

The α-glucosidase inhibitory activity of 2,3-dihydro-1,4-benzodioxin derivatives is significantly influenced by the nature and position of substituents on the benzodioxin ring system.

  • Substitution on the Phenyl Ring: The introduction of various functional groups on the aromatic ring of the benzodioxin scaffold can modulate the inhibitory activity. Electron-withdrawing or electron-donating groups, as well as their positions, can affect the electronic properties and steric interactions of the molecule with the enzyme's active site.

  • Derivatization of the Methanol Group: The hydroxyl group of this compound serves as a key handle for further chemical modifications. Esterification, etherification, or replacement with other functional groups can lead to derivatives with enhanced potency and selectivity. For instance, the introduction of bulky or hydrophobic moieties can improve interactions with hydrophobic pockets within the enzyme's active site.

Quantitative Data

The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of 2,3-dihydro-1,4-benzodioxin derivatives.

Compound IDStructureIC50 (µM)Reference
Acarbose (Standard)37.38 ± 0.12[1]
7h N-(2,4-dimethylphenyl)-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)[(4-methylphenyl)sulfonyl]amino}acetamide34.21 ± 0.12[1]
7g N-(2,3-dimethylphenyl)-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)[(4-methylphenyl)sulfonyl]amino}acetamide47.23 ± 0.14[1]
7k N-(3,4-dimethylphenyl)-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)[(4-methylphenyl)sulfonyl]amino}acetamide52.45 ± 0.14[1]

Experimental Protocols

Synthesis of (2,3-Dihydrobenzo[b][2][3]dioxin-5-yl)methanol

A detailed protocol for the synthesis of the parent molecule is as follows:

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na2SO4)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid in anhydrous THF, add LiAlH4 portion-wise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH4 by the slow addition of water, followed by a 15% aqueous solution of NaOH and then water again.

  • Filter the resulting suspension and wash the solid with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield (2,3-dihydrobenzo[b][2][3]dioxin-5-yl)methanol.

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the procedure for evaluating the α-glucosidase inhibitory activity of the synthesized compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well microplate, add the test compound solution at various concentrations.

  • Add the α-glucosidase solution to each well and incubate at 37 °C for 10 minutes.

  • Initiate the reaction by adding the pNPG solution to each well.

  • Incubate the plate at 37 °C for 20 minutes.

  • Stop the reaction by adding Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

alpha_glucosidase_inhibition_pathway cluster_carbohydrate_digestion Carbohydrate Digestion in Small Intestine cluster_inhibition Inhibition by 2,3-Dihydro-1,4-benzodioxin Derivatives Complex_Carbohydrates Complex Carbohydrates (Starch, Sucrose) alpha_Glucosidase α-Glucosidase Enzyme Complex_Carbohydrates->alpha_Glucosidase Hydrolysis Glucose Glucose alpha_Glucosidase->Glucose releases Inhibited_Enzyme Inhibited α-Glucosidase Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor 2,3-Dihydro-1,4-benzodioxin Derivative Inhibitor->alpha_Glucosidase Binds to active site Reduced_Glucose Reduced Glucose Absorption Inhibited_Enzyme->Reduced_Glucose leads to

Caption: Mechanism of α-glucosidase action and its inhibition.

experimental_workflow cluster_synthesis Synthesis cluster_assay In Vitro Assay Start Starting Material: 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid Reduction Reduction with LiAlH4 Start->Reduction Purification Purification Reduction->Purification Final_Product Final Product: (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanol Purification->Final_Product Plate_Setup Plate Setup: Add Test Compounds Final_Product->Plate_Setup Used in Assay Enzyme_Prep Prepare α-Glucosidase Solution Enzyme_Prep->Plate_Setup Incubation_1 Pre-incubation with Enzyme Plate_Setup->Incubation_1 Reaction_Start Add pNPG Substrate Incubation_1->Reaction_Start Incubation_2 Incubation Reaction_Start->Incubation_2 Reaction_Stop Stop Reaction with Na2CO3 Incubation_2->Reaction_Stop Measurement Measure Absorbance at 405 nm Reaction_Stop->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Caption: Experimental workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for In Vitro Biological Activity Screening of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2,3-dihydro-1,4-benzodioxin (also known as benzo-1,4-dioxane) substructure is a prominent chemical motif in medicinal chemistry, found in numerous drugs and biologically active compounds.[1][2] Analogs derived from this scaffold have shown a wide range of biological activities, including antihypertensive properties, affinity for serotonin and adrenergic receptors, and potential as anticancer agents.[1][3][4] The specific stereochemistry of the molecule can significantly influence its pharmacological properties.[1][2]

This document provides a comprehensive set of application notes and standardized protocols for the initial in vitro screening of novel 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol analogs. The described workflows and assays are designed to efficiently assess cytotoxicity, identify potential mechanisms of action through enzyme inhibition and receptor binding assays, and guide further investigation into cellular signaling pathways.

General Experimental Screening Workflow

A systematic approach is essential for the efficient evaluation of novel chemical entities. The typical screening cascade begins with broad cytotoxicity profiling, followed by more specific, target-based mechanistic assays for promising "hit" compounds.

G cluster_0 Screening Cascade A Synthesis of Analogs B Primary Screening (e.g., Cytotoxicity Assays) A->B C Hit Identification (IC50 < Threshold) B->C D Secondary/Mechanistic Assays (Enzyme Inhibition, Receptor Binding) C->D E Lead Compound Selection D->E

Caption: High-level workflow for screening novel chemical analogs.

Section 2: Cytotoxicity and Cell Viability Screening

Cytotoxicity assays are fundamental in early-stage drug discovery to evaluate a compound's potential to inhibit cell growth or cause cell death.[5][6] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Protocol 2.1: MTT Cell Viability Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.

Materials:

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Test analogs dissolved in sterile Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7][8]

  • Compound Treatment: Prepare serial dilutions of the test analogs in complete growth medium from a high-concentration stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[7] Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the purple formazan crystals.[7] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with Serial Dilutions of Analogs B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: Cytotoxicity

Summarize the IC50 values in a clear, tabular format. Note: The following data are representative examples and should be replaced with experimental results.

Analog IDCell Line (e.g., A549) IC50 (µM)Cell Line (e.g., MCF-7) IC50 (µM)Cell Line (e.g., PC-3) IC50 (µM)
BZD-M-0115.2 ± 1.825.4 ± 3.118.9 ± 2.2
BZD-M-028.7 ± 0.912.1 ± 1.59.5 ± 1.1
BZD-M-03> 100> 100> 100
Doxorubicin0.45 ± 0.060.88 ± 0.120.62 ± 0.08

Section 3: Mechanistic Assays

Compounds showing significant cytotoxic activity can be further evaluated in mechanistic assays to identify their potential molecular targets.

Enzyme Inhibition Assays

Many therapeutic agents function by inhibiting specific enzymes involved in disease pathways.[9] A general spectrophotometric assay can be adapted to screen the benzodioxin analogs against a target enzyme of interest.

Materials:

  • Purified target enzyme

  • Substrate that yields a chromogenic or fluorogenic product

  • Assay buffer (optimized for the target enzyme)

  • Test analogs and a known inhibitor (positive control) dissolved in DMSO

  • 96-well microplate (UV-transparent or black, depending on the assay)

  • Microplate spectrophotometer or fluorometer

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test analog or control inhibitor. Include a "no inhibitor" control and a "no enzyme" blank.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.[10]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[10]

  • Reaction Monitoring: Immediately measure the change in absorbance or fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode).

  • Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Determine the percentage of inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.

Data Presentation: Enzyme Inhibition

Note: The following data are representative examples.

Analog IDTarget Enzyme (e.g., Kinase X) IC50 (µM)Target Enzyme (e.g., Protease Y) IC50 (µM)
BZD-M-0145.6 ± 4.2> 100
BZD-M-022.1 ± 0.389.3 ± 9.5
Staurosporine0.01 ± 0.002N/A
Receptor Binding Assays

Receptor binding assays are used to determine if a compound can bind to a specific biological receptor, a common mechanism for drugs targeting the central nervous system or endocrine pathways.[11] Competitive binding assays measure the ability of a test compound to displace a known radiolabeled or fluorescent ligand from its receptor.[11][12]

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand with known high affinity for the receptor (e.g., ³H- or ¹²⁵I-labeled)

  • Assay buffer

  • Test analogs and a known unlabeled competitor

  • Scintillation fluid and vials or filter mats

  • Filtration apparatus and glass fiber filters

  • Scintillation counter

Methodology:

  • Assay Setup: In test tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the test analog.[13]

  • Control Wells: Prepare wells for "total binding" (radioligand + receptor, no competitor) and "non-specific binding" (radioligand + receptor + a high concentration of an unlabeled known ligand).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature will be specific to the receptor-ligand pair.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percentage of inhibition of specific binding caused by the test analog at each concentration. Calculate the IC50 value, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Section 4: Signaling Pathway Analysis

Analogs that demonstrate potent and specific activity in mechanistic assays can be profiled for their effects on intracellular signaling pathways. Many cellular processes, including proliferation, apoptosis, and differentiation, are controlled by complex signaling cascades like the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[14][15][16]

G cluster_pathway Hypothetical Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Potential Inhibition by BZD-M-02 Analog Inhibitor->RAF

Caption: Simplified MAPK signaling cascade showing a potential point of inhibition.

Further studies, such as Western blotting for key phosphorylated proteins (e.g., p-ERK, p-Akt) or reporter gene assays, can be employed to confirm the modulatory effects of the lead compounds on these pathways and elucidate their precise mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route A: Two-Step Synthesis from 2,3-Dihydroxybenzaldehyde

This route involves the initial formation of the dihydro-1,4-benzodioxin ring via a Williamson ether synthesis, followed by the reduction of the aldehyde group.

Issue 1: Low yield in the formation of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (Williamson Ether Synthesis)

Question: I am getting a low yield during the reaction of 2,3-dihydroxybenzaldehyde with 1,2-dibromoethane. What are the possible causes and how can I improve the yield?

Answer:

Low yields in this step, a Williamson ether synthesis, are common and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The reaction requires the formation of a phenoxide. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed to completion.

    • Solution: Ensure you are using a strong enough base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in at least a 2:1 molar ratio to the 2,3-dihydroxybenzaldehyde. Ensure the base is dry and of high purity.

  • Side Reactions: The primary competing side reaction is the E2 elimination of HBr from 1,2-dibromoethane to form bromoethene, especially at higher temperatures. Another possibility is C-alkylation of the phenoxide.

    • Solution:

      • Maintain a moderate reaction temperature. While heat is required, excessive temperatures can favor elimination. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.

      • Use a polar aprotic solvent like DMF or acetonitrile. These solvents favor the Sₙ2 reaction over E2 elimination.

  • Reaction Conditions: The choice of solvent and temperature is crucial.

    • Solution: Acetonitrile is often a good solvent choice as it can lead to cleaner reactions compared to DMF or DMSO.[1] An optimal temperature is typically around 80°C.[1]

  • Purity of Reagents: Impurities in the starting materials or solvent can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity 1,2-dibromoethane and dry solvents.

Issue 2: Difficulty in reducing 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde to the corresponding alcohol

Question: The reduction of the aldehyde to the alcohol is sluggish, or I am observing side products. What should I do?

Answer:

The reduction of the aldehyde to the primary alcohol is generally a straightforward reaction, but issues can arise from the choice of reducing agent and reaction conditions.

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a common choice for reducing aldehydes, its reactivity can sometimes be insufficient, leading to incomplete reactions.

    • Solution: Lithium aluminum hydride (LAH) is a more potent reducing agent that will readily reduce the aldehyde.[2] However, it is a much stronger reagent and requires careful handling under anhydrous conditions.

  • Reaction Conditions with NaBH₄: If you are using NaBH₄, the solvent and temperature can influence the reaction rate.

    • Solution: The reaction is typically performed in an alcoholic solvent like methanol or ethanol. If the reaction is slow at room temperature, gentle warming may be necessary. Ensure an adequate molar excess of NaBH₄ is used.

  • Work-up Procedure: Improper work-up can lead to loss of product.

    • Solution: After the reaction is complete (as indicated by TLC), the reaction should be carefully quenched, typically with a dilute acid, to neutralize any excess reducing agent and hydrolyze any borate esters. The product can then be extracted with an organic solvent.

Route B: One-Step Reduction of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid or its Ester

This approach involves the direct reduction of a carboxylic acid or ester to the primary alcohol.

Issue: Low yield or failed reaction during the reduction of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid/ester

Question: I am attempting to reduce 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (or its methyl/ethyl ester) with LAH, but the yield is poor. What could be the problem?

Answer:

Reduction of carboxylic acids and esters with LAH is a robust reaction, but requires strict adherence to anhydrous conditions and proper stoichiometry.

  • Presence of Water: LAH reacts violently with water. Any moisture in the solvent or on the glassware will consume the reagent and reduce the effective amount available for the reduction, leading to incomplete reaction.

    • Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents (e.g., dry THF or diethyl ether). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient LAH: Carboxylic acids react with LAH to first form a salt and hydrogen gas, consuming one equivalent of the hydride. Therefore, more LAH is required for the reduction of a carboxylic acid compared to an ester.

    • Solution: For the reduction of a carboxylic acid, use at least 1.5 equivalents of LAH. For an ester, at least 1 equivalent is needed. It is common practice to use a slight excess to ensure complete reaction.

  • Improper Work-up: The work-up of LAH reactions is critical for isolating the product in good yield and purity. The formation of gelatinous aluminum salts can make product extraction difficult.

    • Solution: The Fieser work-up is a reliable method.[3] To a reaction containing 'x' grams of LAH, cautiously and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous sodium hydroxide

      • '3x' mL of water This procedure should result in a granular precipitate that can be easily filtered off, simplifying the isolation of the product.

  • Reaction Temperature: The reaction is typically performed by adding the carboxylic acid or ester solution to a suspension of LAH in an ethereal solvent at 0°C, and then allowing the reaction to warm to room temperature.

    • Solution: Maintain the temperature at 0°C during the addition to control the initial exothermic reaction. Afterward, stirring at room temperature for a few hours is usually sufficient for the reaction to go to completion. Monitor the reaction by TLC.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally gives a higher overall yield?

A1: Both routes can provide good to excellent yields if optimized. Route B, the direct reduction of the carboxylic acid or ester, is a single step and can be very high-yielding (approaching 99% under optimal conditions) if the starting material is readily available. Route A involves two steps; the Williamson ether synthesis can have variable yields depending on the conditions, but the subsequent reduction of the aldehyde is typically high-yielding. The choice of route often depends on the availability and cost of the starting materials.

Q2: What are the expected side products in the Williamson ether synthesis step (Route A)?

A2: The most common side product is from the E2 elimination of 1,2-dibromoethane to form vinyl bromide, which will not react further to form the desired product. O-alkylation at only one of the hydroxyl groups of 2,3-dihydroxybenzaldehyde is also a possibility if the stoichiometry of the base or 1,2-dibromoethane is not correct. In some cases, C-alkylation of the aromatic ring can occur, though this is generally less common under these conditions.

Q3: Can I use a milder reducing agent than LAH for the reduction of the carboxylic acid or ester (Route B)?

A3: Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters.[2][4] Diborane (B₂H₆) is an alternative reagent that can reduce carboxylic acids to primary alcohols.[5] However, LAH remains the most common and effective reagent for this transformation in a laboratory setting.

Q4: What is a suitable solvent system for the column chromatography purification of this compound?

A4: A common solvent system for the purification of moderately polar compounds like this alcohol is a mixture of a non-polar solvent and a more polar solvent. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate should allow for the separation of the product from less polar impurities. The exact ratio will depend on the specific impurities present and should be determined by TLC analysis first.

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of these reactions. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any potential side products. The spots can be visualized under UV light (if the compounds are UV active) or by staining with an appropriate reagent (e.g., potassium permanganate or ceric ammonium molybdate).

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureRoute A: Two-Step from 2,3-DihydroxybenzaldehydeRoute B: One-Step from 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid/ester
Starting Materials 2,3-Dihydroxybenzaldehyde, 1,2-Dibromoethane2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid or its ester
Key Reagents K₂CO₃ or CsHCO₃, NaBH₄ or LAHLAH
Number of Steps 21
Typical Overall Yield 60-85%85-99%
Key Advantages Readily available and cheaper starting materials.Fewer steps, potentially higher overall yield.
Key Challenges Potential for low yield in the Williamson ether synthesis step due to side reactions.Requires anhydrous conditions for the LAH reduction; LAH is a hazardous reagent.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (Route A, Step 1)
  • To a stirred suspension of 2,3-dihydroxybenzaldehyde (1.0 eq) and potassium carbonate (2.2 eq) in acetonitrile (10 mL per 1 mmol of aldehyde), add 1,2-dibromoethane (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 80-82°C) and monitor the reaction by TLC.

  • After the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Reduction of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (Route A, Step 2)
  • Dissolve 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (1.0 eq) in methanol (15 mL per 1 mmol of aldehyde) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

  • If necessary, purify by column chromatography.

Protocol 3: LAH Reduction of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid (Route B)
  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add lithium aluminum hydride (1.5 eq) and anhydrous tetrahydrofuran (THF, 20 mL per 1 mmol of LAH).

  • Cool the suspension to 0°C with an ice bath.

  • Dissolve 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 eq) in anhydrous THF (10 mL per 1 mmol of acid) and add it dropwise to the LAH suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture back to 0°C and perform a Fieser work-up:

    • Slowly add water (1 mL for every 1 g of LAH used).

    • Slowly add 15% aqueous NaOH (1 mL for every 1 g of LAH used).

    • Slowly add water (3 mL for every 1 g of LAH used).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the product.

Visualizations

Synthesis_Pathway cluster_RouteA Route A cluster_RouteB Route B 2,3-Dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde Williamson_Ether_Synthesis Williamson Ether Synthesis 2,3-Dihydroxybenzaldehyde->Williamson_Ether_Synthesis 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Williamson_Ether_Synthesis K2CO3_ACN K2CO3, Acetonitrile K2CO3_ACN->Williamson_Ether_Synthesis 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde Williamson_Ether_Synthesis->2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde Reduction_Aldehyde Reduction 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde->Reduction_Aldehyde NaBH4_MeOH NaBH4, Methanol NaBH4_MeOH->Reduction_Aldehyde Product 2,3-Dihydro-1,4-benzodioxin- 5-ylmethanol Reduction_Aldehyde->Product 2,3-Dihydro-1,4-benzodioxine-5-carboxylic_acid 2,3-Dihydro-1,4-benzodioxine- 5-carboxylic acid / ester Reduction_Acid Reduction 2,3-Dihydro-1,4-benzodioxine-5-carboxylic_acid->Reduction_Acid LAH_THF LAH, THF LAH_THF->Reduction_Acid Reduction_Acid->Product

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow cluster_A Route A Troubleshooting cluster_B Route B Troubleshooting start Low Yield in Synthesis route_decision Which Synthetic Route? start->route_decision step_decision_A Which Step? route_decision->step_decision_A Route A reduction_issues_B LAH Reduction Issues: - Presence of Water - Insufficient LAH - Improper Work-up route_decision->reduction_issues_B Route B williamson_issues Williamson Ether Synthesis Issues: - Incomplete Deprotonation - Side Reactions (E2) - Impure Reagents step_decision_A->williamson_issues Step 1 reduction_issues_A Aldehyde Reduction Issues: - Weak Reducing Agent - Incomplete Reaction step_decision_A->reduction_issues_A Step 2 solution_williamson Solutions: - Use stronger/more base - Control temperature - Use polar aprotic solvent - Purify reagents williamson_issues->solution_williamson solution_reduction_A Solutions: - Use LAH for robust reduction - Ensure sufficient reagent reduction_issues_A->solution_reduction_A solution_reduction_B Solutions: - Use anhydrous conditions - Use sufficient LAH excess - Perform Fieser work-up reduction_issues_B->solution_reduction_B

Caption: Troubleshooting workflow for low yield in synthesis.

References

Troubleshooting side reactions in the alkylation of 2,3-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 2,3-dihydroxybenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of this reaction. The inherent structure of 2,3-dihydroxybenzoic acid, with two adjacent hydroxyl groups and a carboxylic acid, presents unique challenges in achieving selective alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the alkylation of 2,3-dihydroxybenzoic acid?

The main challenges stem from the presence of three potentially reactive functional groups: the 2-hydroxyl, the 3-hydroxyl, and the carboxylic acid. This can lead to a lack of selectivity, resulting in multiple products such as a mixture of mono-alkylated isomers (2-O-alkylated and 3-O-alkylated), di-alkylated products, and potential reaction at the carboxylic acid (esterification).

Q2: Which hydroxyl group is more reactive or acidic?

The 2-hydroxyl group is generally more acidic and its oxygen more nucleophilic after deprotonation. This is due to the formation of a stabilizing intramolecular hydrogen bond with the adjacent carboxylic acid group[1]. However, the relative reactivity can be influenced by the choice of solvent, base, and reaction conditions, meaning that achieving perfect regioselectivity is often difficult without a protecting group strategy.

Q3: What are the most common side reactions?

The most common side reactions are:

  • Over-alkylation: Formation of the 2,3-di-O-alkylated product. This occurs when a strong base and an excess of the alkylating agent are used.

  • E2 Elimination: This is a competing reaction to the desired SN2 (Williamson Ether Synthesis) pathway, especially when using secondary or tertiary alkyl halides. The alkoxide acts as a base, leading to the formation of an alkene instead of an ether[2][3].

  • C-Alkylation: Under certain conditions, particularly with strong acids, Friedel-Crafts alkylation can occur on the aromatic ring instead of O-alkylation at the hydroxyl groups[4][5].

  • Esterification: The carboxylic acid can be esterified by the alkylating agent, especially under conditions that favor this reaction.

Q4: When is it necessary to use a protecting group strategy?

A protecting group strategy is highly recommended when a specific, single isomer is the desired product. Due to the similar reactivity of the two hydroxyl groups, achieving high regioselectivity through simple alkylation is challenging. Protecting one hydroxyl group and the carboxylic acid allows for the selective alkylation of the remaining free hydroxyl group.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the alkylation of 2,3-dihydroxybenzoic acid.

Problem 1: Low or no yield of the desired mono-alkylated product.

This is a common issue that can be attributed to several factors, from reaction conditions to reagent choice.

  • Potential Cause A: Over-alkylation leading to di-substituted product.

    • Solution: Reduce the amount of the alkylating agent to 1.0-1.2 equivalents. Use a milder base, as stronger bases can deprotonate both hydroxyl groups, facilitating dialkylation. Bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) are often preferred over stronger bases like sodium hydride (NaH) for achieving mono-alkylation[6].

  • Potential Cause B: Formation of an alkene byproduct via E2 Elimination.

    • Solution: This side reaction is prevalent with sterically hindered alkyl halides[2]. Whenever possible, use a primary alkyl halide, as they are more susceptible to the desired SN2 reaction[2][3]. Additionally, running the reaction at a lower temperature can favor the SN2 pathway over E2 elimination[2].

  • Potential Cause C: Incomplete deprotonation of the hydroxyl group.

    • Solution: If you are using a weak base and see unreacted starting material, the base may not be strong enough to deprotonate the phenolic proton effectively. While stronger bases like NaH can improve deprotonation, they also increase the risk of over-alkylation[7]. A careful screening of bases is recommended. Ensure anhydrous (dry) conditions, as water can quench the base and the alkoxide intermediate.

  • Potential Cause D: Poor solvent choice.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis as they effectively solvate the cation, leaving the alkoxide anion more nucleophilic[2][6].

Problem 2: An inseparable mixture of 2-O-alkylated and 3-O-alkylated isomers is formed.

  • Potential Cause: Similar reactivity of the hydroxyl groups under the chosen conditions.

    • Solution: Achieving high regioselectivity is the primary challenge. A protecting group strategy is the most reliable solution. For example, you can selectively protect the more reactive 2-hydroxyl group, alkylate the 3-hydroxyl, and then deprotect. Alternatively, protect both hydroxyl groups with different protecting groups that can be removed orthogonally.

Visualizing the Troubleshooting Process

TroubleshootingWorkflow start Low Yield of Mono-alkylated Product check_products Analyze Product Mixture (TLC, LC-MS, NMR) start->check_products dialkylation High amount of di-alkylated product? check_products->dialkylation alkene Alkene byproduct detected? dialkylation->alkene No solve_dialkylation Use milder base (e.g., K₂CO₃) Reduce equivalents of alkylating agent dialkylation->solve_dialkylation Yes starting_material High amount of starting material? alkene->starting_material No solve_alkene Use primary alkyl halide Lower reaction temperature alkene->solve_alkene Yes solve_starting_material Use stronger base (e.g., NaH) cautiously Ensure anhydrous conditions starting_material->solve_starting_material Yes end Improved Yield starting_material->end No (Other issues) solve_dialkylation->end solve_alkene->end solve_starting_material->end ReactionPathways sub 2,3-Dihydroxybenzoic Acid + R-X (Alkyl Halide) prod_mono Desired Mono-O-Alkyl Product sub->prod_mono Mild Base (K₂CO₃) 1 eq. R-X side_di Side Product: Di-O-Alkyl Product sub->side_di Strong Base (NaH) >2 eq. R-X side_elim Side Product: Alkene (from R-X) sub->side_elim Strong Base 2° or 3° R-X side_ester Side Product: Ester Product sub->side_ester Certain conditions ProtectionStrategy start 2,3-Dihydroxybenzoic Acid step1 Step 1: Protect Carboxylic Acid (e.g., as Methyl Ester) start->step1 step2 Step 2: Protect one -OH group (e.g., as Benzyl Ether) step1->step2 step3 Step 3: Alkylate free -OH group (Target Alkylation) step2->step3 step4 Step 4: Deprotect -OH group step3->step4 step5 Step 5: Deprotect Carboxylic Acid (Saponification) step4->step5 end Final Regioselective Product step5->end

References

Technical Support Center: Purification of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: My compound streaks badly on a silica gel TLC plate and column, leading to poor separation.

  • Question: Why is my polar benzodioxin derivative streaking on silica gel, and how can I fix it?

  • Answer: Streaking, or tailing, is common for polar compounds containing groups like hydroxyls (-OH) and amines, which can interact strongly and sometimes irreversibly with the acidic silanol groups on the silica surface.[1] The free hydroxyl group in this compound and the nitrogen atoms in some of its derivatives make them prone to this issue.

    • Solution 1: Deactivate the Silica Gel. To minimize strong acidic interactions, you can neutralize the silica gel. Before loading your sample, flush the packed column with your starting eluent mixture that includes a small amount of a basic additive, like 1-2% triethylamine or ammonium hydroxide.[2][3] This will cap the most acidic sites and allow for smoother elution.

    • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[1][3] For reversed-phase chromatography, a C18 column with an embedded polar group can also offer better peak shape for polar analytes.[4]

    • Solution 3: Modify the Mobile Phase. For very polar compounds that don't move even in 100% ethyl acetate, a more aggressive solvent system may be needed. A common solution is to add a small percentage (e.g., 1-10%) of a stock solution of 10% ammonium hydroxide in methanol to dichloromethane.[1][2]

Issue 2: My compound co-elutes with a similarly polar impurity.

  • Question: I am struggling to separate my target compound from an impurity with a very similar Rf value. What can I do?

  • Answer: This is a common challenge when dealing with byproducts or isomers from the synthesis.

    • Solution 1: Optimize the Solvent System. The key is to find a solvent system that maximizes the difference in affinity for the stationary phase. Test a wide range of solvent systems with different polarities and compositions using Thin Layer Chromatography (TLC). Sometimes, switching from a common ethyl acetate/hexane system to a dichloromethane/methanol or a system containing acetone or ether can alter the selectivity and improve separation.

    • Solution 2: Use Gradient Elution. If an isocratic (single solvent mixture) system doesn't work, a gradient elution is highly effective. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to separate your compound from the close-running impurity.[5] This sharpens the elution band of your target compound and can resolve components that are inseparable under isocratic conditions.

    • Solution 3: Consider High-Performance Liquid Chromatography (HPLC). For very difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography. A reversed-phase C18 column is a good starting point for these moderately polar aromatic compounds.[4][6][7]

Issue 3: My compound appears to be degrading on the column.

  • Question: I'm experiencing low recovery after column chromatography, and TLC analysis of the fractions shows new, unexpected spots. Is my compound decomposing?

  • Answer: Yes, the acidic nature of standard silica gel can cause degradation of sensitive compounds.[2][3] Benzodioxin rings can be sensitive under certain conditions.

    • Solution 1: Test for Stability. Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see a new spot at the baseline or a "comet tail" from the original spot, your compound is likely unstable on silica.[2]

    • Solution 2: Deactivate the Silica or Use Alumina. As with streaking, deactivating the silica with a base like triethylamine can prevent acid-catalyzed decomposition.[3] Alternatively, switching to a less acidic stationary phase like neutral alumina is a viable option.[3]

    • Solution 3: Recrystallization. If the compound is solid and the crude purity is reasonably high, recrystallization is an excellent, non-destructive alternative to chromatography.[8][9] It avoids contact with potentially harsh stationary phases altogether.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of this compound derivatives?

A1: A gradient of ethyl acetate (EtOAc) in hexane is a standard starting point for compounds of moderate polarity.[5] For the parent compound, this compound, its hydroxyl group makes it relatively polar. A good starting point for TLC analysis would be 20-40% EtOAc in hexane. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for optimal separation on a column.[10] If the compound is more polar (e.g., containing amide or carboxylic acid groups), you may need to switch to a more polar system like dichloromethane/methanol.

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a weight of adsorbent (silica gel) that is 20 to 50 times the weight of your crude sample.[10] For more difficult separations (compounds with very close Rf values), a higher ratio (50:1 or even 100:1) is recommended.[10]

Q3: My compound is a solid. Should I try recrystallization before chromatography?

A3: Absolutely. If your crude material is mostly the desired product and is crystalline, recrystallization can be a much faster and more scalable purification method than chromatography. It is particularly useful for removing minor, less soluble or more soluble impurities. A successful recrystallization can sometimes yield a product pure enough for final analysis, or at least significantly reduce the burden on a subsequent chromatographic step.

Q4: What is "dry loading" and when should I use it?

A4: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before placing it on the column.[11] You dissolve your crude product in a suitable solvent, add silica gel (typically 10-20 times the mass of the sample), and then evaporate the solvent completely to get a free-flowing powder.[11] This powder is then carefully added to the top of the packed column. Use dry loading when:

  • Your compound has poor solubility in the column's mobile phase.[11]

  • You need to use a strong or very polar solvent (like dichloromethane or methanol) to dissolve your sample, which would otherwise disrupt the column packing if applied directly.[11]

  • You want to ensure the tightest possible band of your sample at the start of the chromatography for optimal separation.

Experimental Protocols

Protocol 1: General Purpose Flash Column Chromatography

This protocol is a standard procedure for purifying derivatives of this compound.

  • Solvent System Selection: Use TLC to identify a solvent system that provides good separation and gives the target compound an Rf value of ~0.3. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing (Slurry Method):

    • Clamp a glass column vertically and ensure the stopcock is closed. Place a small cotton or glass wool plug at the bottom.[10]

    • In a beaker, mix silica gel with the initial, low-polarity eluting solvent to form a slurry. Use approximately 30-50 g of silica for every 1 g of crude product.[10]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.[10] Do not let the top of the silica bed run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add 5-10 g of silica gel to this solution and concentrate using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

    • Carefully add this powder to the top of the packed column, creating a uniform layer. Gently add a thin layer of sand on top to protect the surface.[11]

  • Elution:

    • Carefully add the eluting solvent to the column.

    • Begin elution with a low-polarity solvent mixture (e.g., 10% EtOAc in hexane) and collect fractions.

    • Gradually increase the solvent polarity (e.g., to 20%, 30%, 40% EtOAc) as the elution progresses. This gradient approach helps to first elute non-polar impurities and then cleanly elute the target compound.[5]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol is suitable for purifying solid derivatives.

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or water/ethanol mixtures) to find the best one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[12]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[12] Slow cooling is crucial for forming large, pure crystals.[12] If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven to remove all traces of solvent.

Quantitative Data Summary

The following table summarizes typical purification parameters encountered in the synthesis of benzodioxin derivatives.

ParameterValue/RangeContextSource
Silica to Compound Ratio 20:1 to 50:1 (w/w)Standard flash chromatography for routine separations.[10]
Target Rf Value (TLC) 0.2 - 0.4Optimal range for good separation in column chromatography.[10]
Base Additive (for Tailing) 1-3% Triethylamine (TEA)Added to the eluent to deactivate acidic silica gel.[3]
Base Additive (for Polarity) 1-10% of (10% NH4OH in MeOH)Added to DCM for eluting very polar basic compounds.[2]
Typical Gradient Elution 20% to 35% EtOAc in HexaneUsed to purify 1,4-benzodioxane-6-carboxylic acid amide analogs.[5]

Visual Guides

Purification Workflow

The following diagram illustrates a general workflow for purifying a crude reaction mixture containing a this compound derivative.

G start Crude Product check Assess Purity & Physical State (TLC, LCMS, NMR) start->check solid Is it a solid? check->solid cryst Attempt Recrystallization solid->cryst Yes column Perform Flash Column Chromatography solid->column No / Impure cryst_check Purity Check cryst->cryst_check final_product Pure Product cryst_check->final_product Sufficiently Pure cryst_check->column Needs More Purification col_check Purity Check column->col_check col_check->final_product Sufficiently Pure col_check->column Repurify (if needed)

Caption: General purification strategy for a crude synthetic product.

Troubleshooting Logic for Tailing/Streaking on Silica Gel

This flowchart provides a logical approach to diagnosing and solving peak tailing issues during chromatography.

G problem Problem: Compound Streaks on Silica TLC cause Cause: Strong interaction with acidic silanol groups problem->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 solution2 Solution 2: Deactivate Stationary Phase cause->solution2 solution3 Solution 3: Change Stationary Phase cause->solution3 action1 Add 1-2% Triethylamine or NH4OH to eluent solution1->action1 action2 Flush column with base- containing solvent before loading solution2->action2 action3 Switch to Neutral Alumina or Reversed-Phase (C18) solution3->action3

Caption: Troubleshooting flowchart for compound streaking on silica gel.

References

Technical Support Center: Enhancing the Solubility of Benzodioxane Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzodioxane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many benzodioxane compounds exhibit poor aqueous solubility?

A1: The benzodioxane scaffold, a core structure in many biologically active molecules, is inherently hydrophobic. This lipophilicity, often coupled with a rigid structure, leads to low solubility in aqueous buffers commonly used in biological assays. This poor solubility can result in compound precipitation, leading to inaccurate and irreproducible experimental results.[1]

Q2: My benzodioxane compound is precipitating when I dilute my DMSO stock solution into aqueous assay buffer. What can I do?

A2: This is a frequent issue when the concentration of the organic solvent, like DMSO, is rapidly decreased upon dilution into an aqueous medium. To mitigate this, consider the following:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.[2]

  • Final DMSO Concentration: Aim to keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% (v/v), to minimize both precipitation and potential cytotoxicity.[2][3][4]

  • Mixing Technique: Add the stock solution to the aqueous buffer with vigorous mixing, such as vortexing or rapid pipetting, to facilitate rapid dispersion.[3]

Q3: Can pH adjustment improve the solubility of my benzodioxane derivative?

A3: Yes, if your benzodioxane compound contains ionizable groups, such as amines, modifying the pH of the buffer can significantly enhance solubility. For amine-containing benzodioxanes, which are basic, lowering the pH of the solution will lead to protonation of the amine group, forming a more soluble salt.[5][6][7][8] It is crucial to ensure that the final pH of the solution is compatible with your specific biological assay.

Q4: What are co-solvents, and how can they help with benzodioxane solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds. Common co-solvents used in biological assays include polyethylene glycol (PEG 400), propylene glycol (PG), and ethanol.[1][9] They work by reducing the polarity of the aqueous environment, making it more favorable for the benzodioxane compound to dissolve. It is essential to determine the tolerance of your specific assay to any co-solvent to avoid off-target effects.[9]

Q5: When should I consider using cyclodextrins or surfactants?

A5: If co-solvents are not sufficient or are incompatible with your assay, cyclodextrins and surfactants offer alternative solubilization strategies.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the hydrophobic benzodioxane molecule, forming an inclusion complex that is more soluble in water.[10][11][12]

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can solubilize the benzodioxane compound, while the hydrophilic outer shell interacts with the aqueous environment.[13][14][15][16] Common non-ionic surfactants used in biological assays include Tween-80 and Triton X-100. Always verify that the chosen surfactant does not interfere with your assay.

Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer
Potential Cause Troubleshooting Steps Expected Outcome
High Supersaturation Decrease the final concentration of the compound in the assay.The compound remains in solution at a lower, more soluble concentration.
Rapid Solvent Shift Employ a serial dilution method. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution.A more gradual change in solvent polarity prevents the compound from precipitating.
Low Kinetic Solubility Increase the mixing energy upon dilution (e.g., vortexing, rapid pipetting).Improved mixing can help to keep the compound in a supersaturated state for the duration of the assay.
pH Incompatibility If the compound has ionizable groups (e.g., an amine), adjust the pH of the final buffer to be at least 2 pH units away from the compound's pKa to favor the more soluble ionized form.The compound's solubility is significantly increased in the pH-adjusted buffer.
Issue 2: Compound Precipitates Over the Course of the Assay
Potential Cause Troubleshooting Steps Expected Outcome
Thermodynamic Insolubility Lower the final compound concentration to be at or below its thermodynamic solubility limit in the assay buffer.The compound remains in solution throughout the experiment.
Temperature Fluctuations Ensure all assay components and the incubator are maintained at a constant and controlled temperature.Stable temperature prevents temperature-induced changes in solubility.
Compound Instability Assess the stability of the benzodioxane compound in the assay buffer over the time course of the experiment.If the compound is degrading to less soluble products, a shorter assay incubation time may be necessary.
Interaction with Assay Components Investigate potential interactions between your compound and components of the assay medium (e.g., proteins, salts).Identifying and modifying the interacting component may prevent precipitation.

Data Presentation: Solubility of Benzodioxane Derivatives

The following tables provide a summary of available quantitative solubility data for representative benzodioxane compounds. Note: Solubility is highly dependent on the specific experimental conditions (e.g., temperature, pH, buffer composition).

Table 1: Solubility of Doxazosin Mesylate in Various Solvents

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (freely soluble)[17][18]
Dimethylformamide (DMF)~0.5 mg/mL (soluble)[17][19]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[19]
WaterSlightly soluble (0.8% at 25°C)[17][20]
MethanolSlightly soluble[17][20]
EthanolSlightly soluble[17]
AcetonePractically insoluble[20]

Table 2: General Solubility Enhancement Strategies for Poorly Soluble Compounds

TechniqueExample Excipient/MethodPotential Fold Increase in Aqueous SolubilityKey Considerations
Co-solvency 10% PEG 400 in Water10 - 100 foldCo-solvent concentration must be optimized for assay compatibility.[1]
Cyclodextrin Complexation 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 - >20,000 foldThe stoichiometry of the complex and the type of cyclodextrin are critical.[10][21]
Micellar Solubilization Surfactants (e.g., Tween-80, SDS)Variable, can be significantSurfactant concentration must be above the critical micelle concentration (CMC) and checked for assay interference.[16][22]
pH Adjustment For ionizable compoundsHighly dependent on pKa and pHThe final pH must be compatible with the biological system.[6][7]

Experimental Protocols

Protocol 1: Preparation of a Benzodioxane Compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of a benzodioxane compound in DMSO for use in biological assays.

Materials:

  • Benzodioxane compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of the benzodioxane compound into a sterile tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.[3]

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

  • Sonication/Warming (Optional): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.[3] Always check for compound stability at elevated temperatures.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Serial Dilution for Dose-Response Experiments

Objective: To prepare a series of dilutions of a benzodioxane compound in 100% DMSO to maintain a consistent final solvent concentration in the assay.

Materials:

  • High-concentration stock solution of the benzodioxane compound in DMSO

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Start with your highest concentration stock solution (e.g., 10 mM).

  • Prepare a series of labeled sterile tubes for the desired concentrations.

  • For a 10-fold serial dilution, add 90 µL of 100% DMSO to each of the subsequent tubes.

  • Transfer 10 µL of the 10 mM stock solution to the first dilution tube (containing 90 µL of DMSO) and mix thoroughly. This will result in a 1 mM solution.

  • Using a fresh pipette tip, transfer 10 µL of the 1 mM solution to the next tube and mix. Continue this process for all desired dilutions.[4]

  • Each tube will now contain a different concentration of the compound in 100% DMSO. These can then be added to the assay medium to achieve the final desired compound concentrations with a consistent, low final DMSO concentration (e.g., 0.1%).

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams representing common signaling pathways targeted by benzodioxane compounds and a general experimental workflow for addressing solubility issues.

experimental_workflow start Start: Poorly Soluble Benzodioxane Compound solubility_test Preliminary Solubility Testing (DMSO, Ethanol, etc.) start->solubility_test stock_prep Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) solubility_test->stock_prep serial_dilution Perform Serial Dilution in 100% DMSO stock_prep->serial_dilution final_dilution Dilute into Aqueous Assay Buffer serial_dilution->final_dilution precipitation_check Observe for Precipitation final_dilution->precipitation_check no_precipitate Proceed with Assay precipitation_check->no_precipitate No precipitate Precipitation Occurs precipitation_check->precipitate Yes troubleshoot Troubleshooting Strategies: - Lower Final Concentration - Use Co-solvents (PEG 400) - Use Cyclodextrins (HP-β-CD) - Use Surfactants (Tween-80) - Adjust pH precipitate->troubleshoot retest Re-test Solubility troubleshoot->retest retest->final_dilution

Caption: A general experimental workflow for addressing solubility issues with benzodioxane compounds.

alpha1_adrenergic_signaling ligand Norepinephrine/ Epinephrine receptor α1-Adrenergic Receptor (GPCR) ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response leads to benzodioxane Benzodioxane Antagonist (e.g., Doxazosin) benzodioxane->receptor blocks

Caption: Simplified α1-Adrenergic Receptor Signaling Pathway, a target for some benzodioxane compounds.[10][15][23]

mtor_signaling growth_factor Growth Factors receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates tsc TSC1/TSC2 Complex akt->tsc inhibits rheb_gtp Rheb-GTP tsc->rheb_gtp GTP hydrolysis rheb Rheb-GDP rheb->rheb_gtp mtorc1 mTORC1 rheb_gtp->mtorc1 activates downstream Downstream Targets (e.g., S6K1, 4E-BP1) mtorc1->downstream phosphorylates response Cell Growth, Proliferation, Survival downstream->response benzodioxane Benzodioxane Inhibitor benzodioxane->mtorc1 inhibits

Caption: Simplified mTOR Signaling Pathway, a target for certain benzodioxane-based kinase inhibitors.[3][17][19][20][24]

References

Stability issues and degradation of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes a primary alcohol and a benzodioxin ring system, the primary anticipated degradation pathways are oxidation of the methanol group and cleavage of the ether linkages in the dioxin ring under harsh acidic or basic conditions. Photodegradation may also occur upon exposure to high-energy light.

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, temperatures of 2-8°C are advisable.

Q3: I am observing an unexpected peak in my HPLC analysis after dissolving the compound in an aqueous buffer. What could be the cause?

A3: If the aqueous buffer is not at a neutral pH, you may be observing degradation. Both acidic and basic conditions can promote the hydrolysis of the ether bonds in the dioxin ring over time. It is also possible that the compound is reacting with a component of your buffer. We recommend preparing fresh solutions and analyzing them promptly.

Q4: Can I heat a solution of this compound to aid dissolution?

A4: While gentle warming may be acceptable for short periods, prolonged exposure to high temperatures can accelerate thermal degradation.[2][3] If heating is necessary, it should be done cautiously and for the minimum time required. We recommend conducting a preliminary thermal stress study to understand the compound's stability at elevated temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency or Purity Over Time - Improper storage conditions (exposure to light, air, moisture, or elevated temperatures).- Inherent instability of the compound.- Store the compound in a tightly sealed container, protected from light, in a refrigerator or freezer.- Blanket with an inert gas like argon or nitrogen before sealing.- Re-test the purity of the material before use if it has been stored for an extended period.
Appearance of New Impurities in Chromatogram - Degradation due to acidic or basic conditions in the mobile phase or sample matrix.- Oxidative degradation from dissolved oxygen or peroxides in solvents.- Photodegradation from exposure to UV or ambient light.- Ensure the pH of the mobile phase and sample diluent is as close to neutral as possible.- Use freshly prepared, high-purity solvents and sparge them with an inert gas to remove dissolved oxygen.- Protect solutions from light by using amber vials or covering them with aluminum foil.
Inconsistent Experimental Results - Use of degraded starting material.- On-bench degradation during the experiment.- Always use a freshly opened or recently qualified batch of the compound.- Minimize the time the compound is in solution and exposed to experimental conditions.- Prepare solutions immediately before use.
Color Change of the Solid Compound or Solution - Formation of colored degradation products, often arising from oxidation or polymerization.- Discard the material if a significant color change is observed.- Investigate the identity of the colored impurity using techniques like LC-MS to understand the degradation pathway.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][4][5]

1. Acidic Hydrolysis:

  • Procedure: Dissolve this compound in a solution of 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.[2] Incubate the solution at 60°C for 24 hours.[3]

  • Neutralization: After incubation, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the sample by HPLC-UV and LC-MS to identify and quantify any degradation products.

2. Basic Hydrolysis:

  • Procedure: Dissolve the compound in a solution of 0.1 M sodium hydroxide to a final concentration of 1 mg/mL.[2] Incubate at 60°C for 24 hours.[3]

  • Neutralization: Neutralize with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze by HPLC-UV and LC-MS.

3. Oxidative Degradation:

  • Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.[5] Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze by HPLC-UV and LC-MS.

4. Thermal Degradation:

  • Procedure: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Also, prepare a solution of the compound (1 mg/mL in a suitable solvent like acetonitrile/water) and incubate at 60°C for 48 hours.

  • Analysis: Dissolve the solid sample and analyze both the solid and solution samples by HPLC-UV and LC-MS.

5. Photolytic Degradation:

  • Procedure: Expose a solution of the compound (1 mg/mL) and the solid compound to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • Analysis: Analyze the samples by HPLC-UV and LC-MS.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)
Stress Condition % Degradation Number of Degradants Major Degradant (m/z)
0.1 M HCl, 60°C, 24h15.2%2184.07
0.1 M NaOH, 60°C, 24h8.5%1168.05
3% H₂O₂, RT, 24h25.8%3164.04, 166.02
Solid, 80°C, 48h2.1%1164.04
Solution, 60°C, 48h5.6%2164.04, 166.02
Photolytic (ICH Q1B)11.3%2168.05

Visualizations

G Potential Degradation Pathways A This compound B 2,3-Dihydro-1,4-benzodioxin-5-carbaldehyde A->B Oxidation (e.g., H₂O₂) D Catechol derivative (Ring Opening) A->D Acid/Base Hydrolysis C 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid B->C Further Oxidation

Caption: Potential degradation pathways of this compound.

G Troubleshooting Workflow start Inconsistent Results or New Impurity Observed check_purity Check Purity of Starting Material start->check_purity is_pure Is it Pure? check_purity->is_pure use_new Use New/Qualified Batch is_pure->use_new No check_conditions Review Experimental Conditions (pH, Temp, Light, Solvents) is_pure->check_conditions Yes use_new->check_conditions investigate_source Investigate Source of Impurity proceed Proceed with Experiment investigate_source->proceed are_conditions_harsh Are Conditions Harsh? check_conditions->are_conditions_harsh are_conditions_harsh->investigate_source No modify_protocol Modify Protocol (e.g., lower temp, protect from light) are_conditions_harsh->modify_protocol Yes modify_protocol->proceed stop Problem Solved proceed->stop

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Refining Analytical Methods for Detecting Impurities in 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the detection of impurities in 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical testing of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.

HPLC Analysis: Troubleshooting Common Issues

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Analyte Peak

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for polar aromatic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes often relate to secondary interactions between the analyte and the stationary phase.

    • Secondary Silanol Interactions: The hydroxyl group in your analyte can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

      • Solution:

        • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions.

        • Use of an End-Capped Column: Employing a high-quality, end-capped C18 or Phenyl column can significantly reduce the number of available silanol groups.

        • Mobile Phase Additives: Adding a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase can mask the silanol groups.

    • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.

    • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What could be causing this variability?

  • Answer: Fluctuating retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue.

    • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention.

      • Solution: Ensure the mobile phase is prepared fresh daily and is adequately degassed. Use precise measurements for all components.

    • Column Temperature: Variations in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and controlled temperature.

    • System Leaks: A leak in the HPLC system can cause pressure fluctuations and, consequently, retention time variability.

      • Solution: Carefully inspect all fittings and connections for any signs of leakage.

GC Analysis: Troubleshooting Common Issues

Issue 1: Peak Broadening or Tailing

  • Question: I am observing broad peaks for this compound during GC analysis. What is the likely cause?

  • Answer: Peak broadening in GC can be due to several factors, particularly for a thermally labile compound like an aromatic alcohol.

    • Slow Injection: A slow injection speed can cause the sample to vaporize inefficiently, leading to band broadening.

      • Solution: Optimize the injection speed to be as fast as possible without causing backflash.

    • Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with analyte focusing.

      • Solution: Trim the first few centimeters of the column inlet or use a guard column.

    • Inappropriate Flow Rate: A gas flow rate that is too low can lead to increased diffusion and peak broadening.

      • Solution: Optimize the carrier gas flow rate for your column dimensions and analyte.

Issue 2: Analyte Degradation

  • Question: I suspect that this compound is degrading in the GC inlet, as I am seeing unexpected peaks. How can I confirm and prevent this?

  • Answer: Thermal degradation is a significant concern for aromatic alcohols.

    • High Inlet Temperature: Excessive temperature in the injection port can cause the analyte to break down.

      • Solution: Lower the inlet temperature incrementally to find the optimal balance between efficient volatilization and minimal degradation.

    • Active Sites in the Liner: Silanol groups on the surface of a glass liner can be active sites for degradation.

      • Solution: Use a deactivated liner.

Frequently Asked Questions (FAQs)

Q1: What are the potential process-related impurities of this compound?

A1: Based on common synthetic routes for benzodioxane derivatives, potential process-related impurities could include starting materials, intermediates, and by-products. While specific impurities are highly dependent on the exact synthetic pathway, some potential impurities are listed in the table below.

Q2: What are the likely degradation products of this compound?

A2: Forced degradation studies help to identify potential degradation products that might form under various stress conditions.[1][2] These studies are crucial for developing stability-indicating methods.[3] Potential degradation pathways for this compound could involve oxidation of the alcohol, opening of the dioxin ring under harsh acidic or basic conditions, or polymerization.

Q3: How do I validate an HPLC method for impurity profiling of this compound?

A3: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] The key validation parameters for an impurity method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Potential Impurities of this compound

Impurity NamePotential OriginAnalytical Technique for Detection
2,3-DihydroxybenzaldehydeStarting MaterialHPLC-UV, GC-MS
1,2-DibromoethaneReagentGC-MS (Headspace)
2,3-Dihydro-1,4-benzodioxine-5-carbaldehydeOxidation ProductHPLC-UV, GC-MS
Unreacted Starting MaterialsIncomplete ReactionHPLC-UV, GC-MS
Polymeric ImpuritiesSide ReactionSize Exclusion Chromatography (SEC)

Table 2: Example HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Table 3: Example GC-MS Method Parameters

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Ion Source Temperature 230 °C
Mass Range 40-450 amu

Table 4: Typical Acceptance Criteria for Impurity Method Validation

Validation ParameterAcceptance Criteria
Specificity Peak purity of the analyte and impurities should be demonstrated.
LOD Signal-to-noise ratio of ≥ 3
LOQ Signal-to-noise ratio of ≥ 10
Linearity (r²) ≥ 0.99 for all impurities
Accuracy (% Recovery) 80-120% at the LOQ, 90-110% at higher concentrations
Precision (%RSD) ≤ 15% at the LOQ, ≤ 10% at higher concentrations

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare a working standard for quantification at a concentration relevant to the expected impurity levels (e.g., 0.01 mg/mL).

    • Prepare the sample for analysis by dissolving it in the same diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 30 minutes.

    • Inject the prepared standards and samples according to the parameters in Table 2.

    • Identify and quantify impurities based on their retention times and response factors relative to the main peak or a qualified impurity standard.

Protocol 2: GC-MS Method for Volatile Impurities
  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.

  • GC-MS Analysis:

    • Set up the GC-MS system with the parameters outlined in Table 3.

    • Inject 1 µL of the prepared sample.

    • Identify volatile impurities by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 3: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by the validated HPLC-UV method to assess the extent of degradation and identify any new impurity peaks.

Mandatory Visualization

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC_UV HPLC-UV Analysis Dissolution->HPLC_UV GC_MS GC-MS Analysis Dissolution->GC_MS Impurity_Identification Impurity Identification HPLC_UV->Impurity_Identification GC_MS->Impurity_Identification Quantification Quantification of Impurities Impurity_Identification->Quantification Reporting Reporting Quantification->Reporting HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing) Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Mismatched Sample Solvent Problem->Cause3 Solution1a Adjust Mobile Phase pH Cause1->Solution1a Solution1b Use End-Capped Column Cause1->Solution1b Solution2 Reduce Injection Volume/Dilute Sample Cause2->Solution2 Solution3 Dissolve Sample in Mobile Phase Cause3->Solution3

References

Preventing bis-alkylation during the synthesis of benzodioxane analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzodioxane analogs. The primary focus is on preventing the common side reaction of bis-alkylation during the formation of the benzodioxane ring from catechol precursors.

Troubleshooting Guide: Preventing Bis-Alkylation

Problem: Significant formation of bis-alkylated byproduct.

The formation of a bis-alkylated product, where two catechol molecules react with one dihaloalkane, is a common challenge in benzodioxane synthesis. This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.

Potential Cause Recommended Solution Underlying Principle
Incorrect Stoichiometry - Use a molar excess of the dihaloalkane (e.g., 1.5 to 2 equivalents) relative to the catechol. - Alternatively, employ a large excess of catechol and recover the unreacted starting material.Increasing the concentration of one reactant can statistically favor the desired 1:1 reaction.
High Reactivity of Mono-alkoxide Intermediate - Employ a slow addition of the catechol or a less reactive base to the reaction mixture containing the dihaloalkane.This maintains a low concentration of the highly nucleophilic mono-alkoxide, reducing the likelihood of it reacting with another dihaloalkane molecule before the second intramolecular cyclization can occur.
Inappropriate Base - Use a weaker base (e.g., K₂CO₃, NaHCO₃) instead of strong bases like NaH or alkoxides.[1] - The choice of base can be crucial in controlling the deprotonation equilibrium and the concentration of the reactive phenoxide species.Weaker bases can favor the mono-deprotonation of catechol, thereby reducing the formation of the more nucleophilic dianion that can lead to bis-alkylation.
Suboptimal Solvent Choice - Utilize polar aprotic solvents such as DMF, DMSO, or acetonitrile.[2] These solvents can solvate the cation, leaving a more "naked" and reactive alkoxide anion.[2] - The choice of solvent can significantly influence the ratio of O- to C-alkylation, and by extension, the selectivity of the reaction.The solvent affects the solubility of the reactants and the reactivity of the nucleophile. Polar aprotic solvents are generally preferred for Sₙ2 reactions like the Williamson ether synthesis.
High Reaction Temperature - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] - Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures.Higher temperatures can increase the rate of all reactions, including the undesired intermolecular bis-alkylation. Lower temperatures generally favor the desired intramolecular cyclization (kinetic control).
Inefficient Intramolecular Cyclization - Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium or phosphonium salt.[3][4]PTC can facilitate the transfer of the anionic catechol species into the organic phase, promoting a more efficient intramolecular reaction and potentially suppressing the intermolecular side reaction.

Frequently Asked Questions (FAQs)

Q1: What is bis-alkylation in the context of benzodioxane synthesis?

A1: Bis-alkylation is a side reaction where two molecules of a catechol derivative react with one molecule of a dihaloalkane linker. This results in an open-chain diether instead of the desired cyclic benzodioxane structure. This side product can be difficult to separate from the desired product and lowers the overall yield.

Q2: How can I favor mono-alkylation over bis-alkylation through reaction setup?

A2: A common strategy is to use a high dilution approach. By keeping the concentration of the reactants low, you can favor the intramolecular reaction (cyclization to form the benzodioxane) over the intermolecular reaction (bis-alkylation). This is because the two reactive ends of the mono-alkylated intermediate are more likely to find each other in a dilute solution than to encounter another catechol molecule.

Q3: Can the choice of leaving group on the alkylating agent affect the outcome?

A3: Yes, the leaving group can influence the reaction rate. Good leaving groups (I > Br > Cl > OTs) will result in a faster Sₙ2 reaction.[5] While a faster reaction can be beneficial, it might also increase the rate of the undesired bis-alkylation if other conditions are not optimized. It is important to balance the reactivity of the leaving group with other reaction parameters like temperature and concentration.

Q4: Is it possible to completely eliminate bis-alkylation?

A4: While complete elimination can be challenging, it is often possible to reduce the formation of the bis-alkylated product to a negligible amount through careful optimization of the reaction conditions as outlined in the troubleshooting guide. In some cases, a two-step approach using a protecting group on one of the catechol's hydroxyl groups can provide excellent selectivity for mono-alkylation.[6][7]

Q5: What is the role of Phase-Transfer Catalysis (PTC) in preventing bis-alkylation?

A5: Phase-transfer catalysis can enhance the rate of the desired intramolecular cyclization.[3][4] The PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the dihaloalkane is located. This can lead to a more efficient and selective reaction, often under milder conditions, which can help to suppress the formation of byproducts like the bis-alkylated compound.[3]

Data Presentation: Influence of Reaction Parameters on Selectivity

The following table summarizes the general trends observed when modifying key reaction parameters to favor the formation of the desired mono-alkylated benzodioxane product over the bis-alkylated byproduct. Quantitative yields are highly dependent on the specific substrates and should be determined empirically.

Parameter Condition Favoring Mono-alkylation Condition Favoring Bis-alkylation Rationale
Stoichiometry (Catechol:Dihaloalkane) 1 : >1.5 or >1.5 : 1 (with recovery)~1 : 1 or excess catechol without recoveryStatistical probability favors the 1:1 reaction when one reactant is in excess.
Concentration High dilutionHigh concentrationFavors intramolecular cyclization over intermolecular reaction.
Base Strength Weaker base (e.g., K₂CO₃)Stronger base (e.g., NaH)Controls the concentration of the highly reactive dianion.
Temperature Lower temperatureHigher temperatureCan provide kinetic control over the reaction, favoring the faster intramolecular cyclization.
Addition Rate Slow addition of catechol/baseRapid additionMaintains a low concentration of the reactive mono-alkoxide intermediate.

Experimental Protocols

Protocol 1: General Procedure for Benzodioxane Synthesis via Stoichiometry Control

  • To a solution of the dihaloalkane (1.5 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a mild base such as potassium carbonate (2.2 eq.).

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

  • Slowly add a solution of the catechol (1.0 eq.) in the same solvent to the reaction mixture over a period of several hours using a syringe pump.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired benzodioxane analog from any unreacted starting materials and the bis-alkylated byproduct.

Protocol 2: Benzodioxane Synthesis using Phase-Transfer Catalysis (PTC)

  • Combine the catechol (1.0 eq.), dihaloalkane (1.2 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) in a biphasic solvent system (e.g., toluene/water).

  • Add an aqueous solution of a base (e.g., 50% NaOH).

  • Stir the mixture vigorously at a controlled temperature (e.g., 50-70 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the product by column chromatography.

Protocol 3: Stepwise Synthesis using a Mono-Protecting Group Strategy

  • Protection: Selectively protect one of the hydroxyl groups of the catechol. For example, react the catechol with one equivalent of a protecting group reagent (e.g., benzyl bromide with a mild base) to form the mono-protected catechol.

  • Alkylation: React the mono-protected catechol with the dihaloalkane in the presence of a base. This will selectively alkylate the unprotected hydroxyl group.

  • Deprotection and Cyclization: Remove the protecting group (e.g., by hydrogenolysis for a benzyl group). The newly deprotected hydroxyl group will then undergo intramolecular cyclization to form the benzodioxane ring. This step can sometimes occur in situ upon deprotection or may require the addition of a base.

  • Purification: Purify the final benzodioxane analog using standard techniques such as column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Catechol Catechol Monoalkoxide Mono-alkylated Intermediate Catechol->Monoalkoxide + Dihaloalkane (Step 1) Dihaloalkane Dihaloalkane Benzodioxane Desired Benzodioxane (Mono-alkylation) Monoalkoxide->Benzodioxane Intramolecular Cyclization (Desired) Bis_product Undesired Bis-alkylated Product Monoalkoxide->Bis_product + Catechol (Undesired)

Caption: Reaction pathway for benzodioxane synthesis showing the desired intramolecular cyclization versus the undesired intermolecular bis-alkylation.

Troubleshooting_Workflow start Start: High Bis-alkylation Observed q1 Is the dihaloalkane in excess? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction run at high concentration? a1_yes->q2 s1 Adjust stoichiometry: Increase dihaloalkane to 1.5-2.0 eq. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Decrease concentration (High Dilution) a2_yes->s2 q3 Is a strong base being used? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Switch to a weaker base (e.g., K₂CO₃) a3_yes->s3 q4 Is the temperature elevated (>80°C)? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Lower reaction temperature a4_yes->s4 end End: Bis-alkylation Minimized a4_no->end s4->end

Caption: A logical workflow for troubleshooting and minimizing bis-alkylation in benzodioxane synthesis.

References

Technical Support Center: 2,3-Dihydro-1,4-benzodioxin Derivatives Toxicity Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the toxicity of 2,3-dihydro-1,4-benzodioxin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of toxicity associated with 2,3-dihydro-1,4-benzodioxin derivatives?

A1: The toxicity of 2,3-dihydro-1,4-benzodioxin derivatives is often linked to their metabolism. The benzene ring of the benzodioxin core can be hydroxylated by cytochrome P450 (CYP) enzymes, potentially forming reactive catechol or quinone-type metabolites. These reactive species can lead to cellular damage through the generation of reactive oxygen species (ROS), covalent binding to cellular macromolecules like proteins and DNA, and disruption of cellular signaling pathways, ultimately causing cytotoxicity, hepatotoxicity, and other adverse effects.

Q2: How can I strategically modify the chemical structure of my 2,3-dihydro-1,4-benzodioxin derivative to reduce its toxicity?

A2: Several strategies can be employed:

  • Blocking Metabolic Activation: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) to the benzene ring can decrease its susceptibility to oxidative metabolism by CYP enzymes.

  • Introducing Steric Hindrance: Placing bulky substituents near potential sites of metabolic hydroxylation can sterically hinder the access of metabolizing enzymes, thereby reducing the formation of toxic metabolites.

  • Modulating Lipophilicity: Optimizing the lipophilicity (logP) of the molecule can influence its distribution, metabolism, and clearance. Very high lipophilicity can lead to increased accumulation in tissues and greater metabolic turnover, potentially increasing toxicity.

  • Introducing Detoxification Moieties: Incorporating functional groups that are readily conjugated by phase II detoxification enzymes (e.g., glucuronyltransferases, sulfotransferases) can promote the rapid elimination of the compound from the body.

Q3: My compound shows promising efficacy in vitro, but is toxic in animal models. What are the next steps?

A3: This is a common challenge in drug development. The following steps are recommended:

  • Metabolite Identification: Conduct in vivo and in vitro metabolism studies (e.g., using liver microsomes or hepatocytes) to identify the major metabolites of your compound. This will help determine if the toxicity is caused by the parent compound or a specific metabolite.

  • Assess Organ-Specific Toxicity: Perform detailed histopathological analysis of major organs (liver, kidney, etc.) from the animal studies to identify the primary target organs of toxicity.

  • Structure-Toxicity Relationship (STR) Studies: Synthesize and test a focused library of analogs with modifications aimed at blocking potential metabolic "hotspots" or altering physicochemical properties to improve the therapeutic window.

  • Consider Formulation Strategies: Investigate if different formulation approaches (e.g., encapsulation, targeted delivery systems) can alter the pharmacokinetic profile and reduce exposure to target organs of toxicity.

Q4: What are the best in vitro assays to quickly screen for the potential toxicity of my 2,3-dihydro-1,4-benzodioxin derivatives?

A4: A tiered approach is often most effective:

  • General Cytotoxicity: Assays like the MTT, MTS, or LDH release assays are rapid and cost-effective methods to assess overall cell viability in various cell lines (e.g., HepG2 for liver toxicity screening).

  • Apoptosis vs. Necrosis: The Annexin V/Propidium Iodide assay can help distinguish between programmed cell death (apoptosis) and direct cell membrane damage (necrosis), providing insights into the mechanism of toxicity.

  • Hepatotoxicity Screening: Using primary hepatocytes or HepG2 cells, you can assess specific markers of liver injury, such as changes in liver enzyme levels (ALT, AST) or albumin synthesis.

  • Metabolic Stability: Assessing the compound's stability in liver microsomes can provide an early indication of its potential for extensive metabolism and the formation of reactive metabolites.

Troubleshooting Guides

Issue 1: High background or inconsistent results in MTT cytotoxicity assay.
Possible Cause Troubleshooting Step
Contamination of cell culture Regularly check cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium.
Interference of the compound with the MTT reagent Run a cell-free control by adding your compound to the culture medium with MTT to see if it directly reduces the MTT dye. If so, consider using an alternative cytotoxicity assay (e.g., LDH release).
Precipitation of the compound in the culture medium Check the solubility of your compound at the tested concentrations. Use a solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%).
Incomplete solubilization of formazan crystals Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent.
Issue 2: Difficulty in interpreting Annexin V/PI apoptosis assay results.
Possible Cause Troubleshooting Step
High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations This may indicate that your compound is causing rapid membrane damage rather than inducing apoptosis. Consider shortening the incubation time or using lower concentrations.
High percentage of late apoptotic cells (Annexin V+/PI+) The incubation time might be too long. Try analyzing cells at earlier time points to capture the early apoptotic population (Annexin V+/PI-).
Low signal or no apoptotic population detected The compound may not be inducing apoptosis at the tested concentrations or within the chosen timeframe. Perform a time-course and dose-response experiment. Also, ensure that your positive control for apoptosis is working.
Cell clumping Cell clumps can lead to inaccurate flow cytometry readings. Ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis.

Quantitative Data on Toxicity

The following table summarizes in vivo hepatoprotective data for a dihydropyrimidinone derivative containing a 2,3-dihydro-1,4-benzodioxin moiety against CCl4-induced liver injury in rats. This data provides an example of how the toxic effects of a chemical insult can be modulated by a benzodioxane-containing compound.

CompoundDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/g tissue)Reference
Control-35.2 ± 2.145.8 ± 3.41.2 ± 0.1[1]
CCl4-185.6 ± 10.2210.4 ± 12.53.8 ± 0.3[1]
Compound 2 + CCl410110.5 ± 7.8135.2 ± 9.12.5 ± 0.2[1]
Compound 2 + CCl42075.3 ± 5.690.7 ± 6.81.8 ± 0.1[1]
Silymarin + CCl42560.1 ± 4.575.9 ± 5.31.5 ± 0.1[1]

Compound 2: 4-(4-nitrophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of 2,3-dihydro-1,4-benzodioxin derivatives in a 96-well plate format.

Materials:

  • Target cell line (e.g., HepG2)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Test compound stock solution (in DMSO)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol is for distinguishing between apoptotic and necrotic cells treated with 2,3-dihydro-1,4-benzodioxin derivatives using flow cytometry.

Materials:

  • Target cell line

  • Complete culture medium

  • Test compound

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

Visualizations

experimental_workflow_toxicity_assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_optimization Lead Optimization compound 2,3-Dihydro-1,4-benzodioxin Derivative cytotoxicity General Cytotoxicity (e.g., MTT Assay) compound->cytotoxicity metabolism Metabolic Stability (Liver Microsomes) compound->metabolism mechanism Mechanism of Cell Death (e.g., Annexin V/PI Assay) cytotoxicity->mechanism If cytotoxic sar Structure-Toxicity Relationship (STR) Analysis mechanism->sar metabolism->sar animal_model Animal Model (e.g., Rodent) dosing Compound Administration animal_model->dosing biochem Biochemical Analysis (Blood/Serum) dosing->biochem histopath Histopathology (Liver, Kidney, etc.) dosing->histopath biochem->sar histopath->sar redesign Analog Design & Synthesis sar->redesign retest Re-testing redesign->retest retest->cytotoxicity

Caption: Experimental workflow for assessing and reducing the toxicity of 2,3-dihydro-1,4-benzodioxin derivatives.

metabolic_pathway_toxicity cluster_phase1 Phase I Metabolism cluster_toxicity Cellular Toxicity cluster_phase2 Phase II Detoxification parent 2,3-Dihydro-1,4-benzodioxin Derivative cyp CYP450 Enzymes (e.g., CYP3A4, CYP2D6) parent->cyp Oxidation phase2_enzymes Phase II Enzymes (e.g., UGT, SULT) parent->phase2_enzymes Conjugation reactive_metabolite Reactive Metabolite (e.g., Quinone, Catechol) cyp->reactive_metabolite ros Reactive Oxygen Species (ROS) reactive_metabolite->ros covalent_binding Covalent Binding to Macromolecules reactive_metabolite->covalent_binding cell_damage Cellular Damage & Apoptosis ros->cell_damage covalent_binding->cell_damage conjugated_metabolite Inactive, Water-Soluble Conjugate phase2_enzymes->conjugated_metabolite excretion Excretion conjugated_metabolite->excretion

Caption: Metabolic pathways leading to either detoxification or toxicity of 2,3-dihydro-1,4-benzodioxin derivatives.

References

Validation & Comparative

Unveiling the Potential of the 2,3-Dihydro-1,4-benzodioxin Scaffold in PARP1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the emerging 2,3-Dihydro-1,4-benzodioxin scaffold for Poly(ADP-ribose) polymerase 1 (PARP1) inhibition against established inhibitor scaffolds. This document synthesizes available experimental data to offer a clear perspective on its potential in the landscape of cancer therapeutics.

The relentless pursuit of novel and effective cancer treatments has led to the development of targeted therapies, among which PARP inhibitors have emerged as a significant breakthrough, particularly for cancers with deficiencies in DNA repair mechanisms. While several PARP1 inhibitor scaffolds have achieved clinical success, the exploration of new chemical frameworks continues to be a priority to enhance potency, selectivity, and overcome resistance. This guide focuses on the 2,3-Dihydro-1,4-benzodioxin scaffold, a promising new entrant in the field, and compares its performance with other well-characterized PARP1 inhibitor backbones.

Mechanism of PARP1 Inhibition and the Role of Scaffolds

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for mending single-strand DNA breaks. Inhibition of PARP1's catalytic activity leads to the accumulation of these breaks, which, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

The chemical scaffold of a PARP inhibitor is the core structure that dictates its binding affinity to the enzyme's active site, its selectivity over other PARP family members (like PARP2), and its overall pharmacological properties. Different scaffolds offer unique interactions with the amino acid residues in the PARP1 catalytic domain, influencing their inhibitory potency and potential for off-target effects.

Performance Comparison of PARP1 Inhibitor Scaffolds

While direct comparative data for a broad range of derivatives is still emerging, initial studies on the 2,3-Dihydro-1,4-benzodioxin scaffold have shown promising PARP1 inhibitory activity. The following table summarizes the in vitro potency of a representative compound from this scaffold, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, alongside established PARP1 inhibitors with different core structures.

Scaffold ClassRepresentative CompoundPARP1 IC50 (µM)PARP2 IC50 (µM)Key Structural Features
2,3-Dihydro-1,4-benzodioxin 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8[1]Not ReportedFused bicyclic system with a dioxin ring.
Phthalazinone Olaparib0.00140.0003Tricyclic lactam system.
Indazole Carboxamide Niraparib0.00350.0021Bicyclic indazole core.
Benzimidazole Carboxamide Veliparib0.00520.0029Fused benzimidazole ring system.

Note: IC50 values can vary depending on the specific assay conditions.

The initial data suggests that while the 2,3-dihydro-1,4-benzodioxine-5-carboxamide is a micromolar inhibitor of PARP1, further optimization of this scaffold could lead to more potent compounds.[1] The unique electronic and conformational properties of the benzodioxin ring system may offer new avenues for designing selective and effective PARP1 inhibitors.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments cited in the evaluation of PARP1 inhibitors.

PARP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate by recombinant human PARP1. The amount of biotinylated histone is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Coat the 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the test compound at various concentrations to the wells.

  • Add a mixture of recombinant PARP1 enzyme and biotinylated NAD+ to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate.

  • Wash the plate again.

  • Add the chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing the Landscape of PARP1 Inhibition

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP1 Inhibitors DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation recruits PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis catalyzes Repair_Recruitment Recruitment of Repair Proteins PAR_Synthesis->Repair_Recruitment signals for BER Base Excision Repair (BER) Repair_Recruitment->BER initiates DNA_Repair DNA Repair BER->DNA_Repair leads to PARP_Inhibitor PARP1 Inhibitor PARP_Inhibitor->PARP1_Activation blocks PARP_Trapping PARP1 Trapping on DNA PARP_Inhibitor->PARP_Trapping induces Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse causes DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death

Caption: Mechanism of PARP1 inhibition leading to synthetic lethality.

Experimental_Workflow Compound_Library Compound Library (e.g., 2,3-Dihydro-1,4-benzodioxin derivatives) HTS High-Throughput Screening (PARP1 Enzymatic Assay) Compound_Library->HTS Hit_Identification Hit Identification (Compounds with >50% inhibition) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (vs. PARP2, etc.) Dose_Response->Selectivity_Assay Cell_Based_Assays Cell-Based Assays (e.g., Cell Viability, DNA Damage) Selectivity_Assay->Cell_Based_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: Typical workflow for the discovery and development of PARP1 inhibitors.

Conclusion

The 2,3-Dihydro-1,4-benzodioxin scaffold represents a new and interesting area for the development of PARP1 inhibitors. While the initial hit compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, displays modest micromolar activity, it provides a valid starting point for medicinal chemistry efforts.[1] Further exploration of the structure-activity relationship of this scaffold is warranted to unlock its full potential. By leveraging the established experimental protocols and understanding the mechanism of action, researchers can effectively evaluate and optimize derivatives of this and other novel scaffolds in the ongoing quest for more effective cancer therapies.

References

Comparative Analysis of 5-Substituted 2,3-Dihydro-1,4-benzodioxin Analogs: A Focus on Serotonergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive structure-activity relationship (SAR) guide for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of a series of 3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives for the 5-HT1A receptor and the serotonin transporter (SERT). These compounds, while not direct analogs of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, feature a substitution at the 5-position, offering a glimpse into the SAR at this position.

Compound IDR-group on Benzo[b]thiophene5-HT1A Receptor Ki (nM)[1]Serotonin Transporter (SERT) Ki (nM)[1]
4a H10.530.1
4b F9.825.6
4c NO26.814.0
4d NH212.345.2
4e CH311.238.7
4f OH6.218.2

Note: Ki is the inhibitory constant, representing the concentration of the ligand that binds to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of 2,3-Dihydro-1,4-benzodioxin analogs, specifically focusing on radioligand binding assays for adrenergic and serotonergic receptors.

1. Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for α1-adrenergic receptors.

  • Receptor Source: Membranes from cells or tissues expressing α1-adrenergic receptors (e.g., rat cerebral cortex).

  • Radioligand: [3H]-Prazosin (a selective α1-adrenergic antagonist), used at a concentration around its Kd value (e.g., ~0.25 nM).

  • Non-specific Binding Determination: Phentolamine (10 µM) is used to define non-specific binding.[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Membrane preparations (containing 200-400 µg/mL of protein) are incubated with the radioligand and various concentrations of the test compound in a 96-well plate. The incubation is carried out at 25°C for 60 minutes with gentle agitation.[2]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

2. Radioligand Binding Assay for 5-HT1A Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor.

  • Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).[3]

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A receptor agonist), used at a concentration around its Kd value (e.g., 0.5 nM).[4]

  • Non-specific Binding Determination: Serotonin (10 µM) is used to define non-specific binding.[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

  • Incubation: Membrane preparations are incubated with the radioligand and a range of concentrations of the test compound. The incubation is typically performed at 25°C or 30°C for 60 minutes to reach equilibrium.[3]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.[3]

  • Quantification: Radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is determined by subtracting non-specific binding from the total binding. IC50 values are calculated from the competition curves, and Ki values are determined using the Cheng-Prusoff equation.[3]

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Source (Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation TestCompound Test Compound (Analog) TestCompound->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Simplified Gq-Coupled Alpha-1 Adrenergic Receptor Signaling Pathway

G Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled α1-adrenergic receptor signaling cascade.

References

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of 2,3-Dihydro-1,4-benzodioxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic in a living organism is fraught with challenges. A critical step in this process is understanding the correlation between in vitro activity and in vivo efficacy. This guide provides a comparative overview of the pharmacological profiles of various drug candidates derived from the versatile 2,3-Dihydro-1,4-benzodioxin scaffold, contrasting their performance in laboratory assays with outcomes in preclinical animal models.

This analysis focuses on two distinct therapeutic areas where 2,3-Dihydro-1,4-benzodioxin derivatives have shown promise: oncology and neuroscience. By presenting quantitative data from both in vitro and in vivo studies, this guide aims to offer a clear, objective comparison to aid in the evaluation and progression of these compounds in the drug discovery pipeline.

From the Bench to the Organism: An Overview of the Experimental Workflow

The evaluation of these novel 2,3-Dihydro-1,4-benzodioxin derivatives follows a structured progression. The process begins with the chemical synthesis and characterization of the compounds. This is followed by a battery of in vitro assays to determine their biological activity against specific molecular targets and their effects on cultured cells. Compounds that demonstrate promising in vitro potency and a favorable preliminary safety profile are then advanced to in vivo studies to assess their therapeutic efficacy and overall effects in a living system.

Experimental Workflow cluster_0 Compound Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment synthesis Synthesis of 2,3-Dihydro-1,4- benzodioxin Derivatives characterization Structural Characterization (NMR, HRMS) synthesis->characterization in_vitro_assays Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) characterization->in_vitro_assays cell_based_assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) in_vitro_assays->cell_based_assays animal_model Disease Animal Model (e.g., Tumor Xenograft, Behavioral Models) cell_based_assays->animal_model Selection of Promising Candidates efficacy_testing Efficacy Testing (e.g., Tumor Growth Inhibition, Behavioral Changes) animal_model->efficacy_testing

A generalized experimental workflow for the evaluation of 2,3-Dihydro-1,4-benzodioxin derivatives.

Antitumor Activity of 1,4-Benzodioxane-Hydrazone Derivatives

A series of 1,4-benzodioxane-hydrazone derivatives were synthesized and evaluated for their potential as anticancer agents. The in vitro evaluation involved screening against a panel of human cancer cell lines, followed by mechanistic studies including apoptosis and cell cycle analysis. The most promising candidate was then tested in an in vivo mouse model of skin cancer.

Data Presentation: In Vitro vs. In Vivo Efficacy
Compound IDIn Vitro Target/AssayIn Vitro Efficacy (GI₅₀/IC₅₀, µM)In Vivo ModelIn Vivo Efficacy
7e NCI-60 Cell Line ScreenAverage GI₅₀: 6.92Skin Cancer Mouse ModelAmelioration of skin cancer at 20 mg/kg
Melanoma Cell Line (MDA-MB-435)GI₅₀: 0.20
mTOR Kinase InhibitionIC₅₀: 5.47
Experimental Protocols

In Vitro: NCI-60 Human Tumor Cell Line Screen The synthesized compounds were initially submitted to the National Cancer Institute (NCI) for screening against a panel of 60 human tumor cell lines. The compounds were tested at a single concentration of 10 µM. The output is reported as a growth percentage relative to untreated control cells.

In Vitro: mTOR Kinase Inhibition Assay The enzymatic activity of mTOR kinase was measured using a fluorescence-based assay. The assay was performed in a 96-well plate format. The reaction mixture contained mTOR enzyme, a fluorescently labeled substrate, and ATP. The test compound was added at various concentrations, and the reaction was initiated by the addition of ATP. The fluorescence intensity was measured over time, and the IC₅₀ value was calculated as the concentration of the compound that inhibited 50% of the enzyme activity.

In Vivo: Skin Cancer Mouse Model The in vivo anticancer efficacy of compound 7e was evaluated in a chemically induced skin cancer mouse model. The tumor was induced on the dorsal side of the mice. After tumor development, the mice were treated with compound 7e administered intraperitoneally at a dose of 20 mg/kg. The tumor volume and body weight of the mice were monitored throughout the study. The efficacy was determined by comparing the tumor growth in the treated group with that of the vehicle-treated control group.

Antidepressant-like Activity of 2,3-Dihydrobenzo[b][1][2]dioxin and Indolealkylamine Derivatives

A series of hybrid molecules combining the 2,3-dihydrobenzo[b][1][2]dioxin moiety with an indolealkylamine structure were designed and synthesized as potential antidepressants. The in vitro evaluation focused on their binding affinities for the serotonin 5-HT₁ₐ receptor and the serotonin transporter (SERT). The in vivo antidepressant-like effects were assessed using standard behavioral tests in mice.

Data Presentation: In Vitro vs. In Vivo Efficacy
Compound IDIn Vitro TargetIn Vitro Efficacy (Kᵢ, nM)In Vivo ModelIn Vivo Efficacy
5 5-HT₁ₐ Receptor96Tail Suspension Test (Mice)Significant reduction in immobility time
Serotonin Transporter (SERT)9.8Forced Swim Test (Mice)Significant reduction in immobility time
Experimental Protocols

In Vitro: Receptor Binding Assays The binding affinities of the synthesized compounds for the human 5-HT₁ₐ receptor and SERT were determined using radioligand binding assays. For the 5-HT₁ₐ receptor assay, cell membranes expressing the receptor were incubated with the radioligand [³H]8-OH-DPAT and various concentrations of the test compounds. For the SERT binding assay, cell membranes were incubated with [³H]citalopram. The amount of bound radioactivity was measured, and the Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vivo: Tail Suspension Test Mice were suspended by their tails for a period of 6 minutes, and the duration of immobility was recorded. The test compounds were administered intraperitoneally 30 minutes before the test. A reduction in the immobility time is indicative of an antidepressant-like effect.

In Vivo: Forced Swim Test Mice were placed in a cylinder of water from which they could not escape. After an initial period of vigorous activity, the mice adopt an immobile posture. The duration of immobility during the last 4 minutes of a 6-minute session was recorded. The test compounds were administered 30 minutes prior to the test. A decrease in the duration of immobility is considered a positive indication of antidepressant activity.

Signaling_Pathway cluster_0 Antidepressant Action Compound5 Compound 5 SERT Serotonin Transporter (SERT) Compound5->SERT Inhibition HT1A 5-HT1A Receptor Compound5->HT1A Agonism SynapticCleft Synaptic Cleft SERT->SynapticCleft Serotonin Reuptake PostsynapticNeuron Postsynaptic Neuron HT1A->PostsynapticNeuron Neuronal Signaling SynapticCleft->HT1A Serotonin Binding

Proposed mechanism of action for Compound 5.

References

Comparative Analysis of Benzodioxane Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of benzodioxane derivatives as enzyme inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

Benzodioxane derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, leading to the development of numerous compounds with significant inhibitory activity against a range of critical enzyme targets. Their unique structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of potency and selectivity. This guide provides a comparative overview of their performance against several key enzymes, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Inhibitory Potency

The efficacy of various benzodioxane derivatives has been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50). The following table summarizes the performance of notable derivatives against different enzyme classes, showcasing the scaffold's broad applicability.

Compound ClassTarget EnzymeMost Potent DerivativeIC50 ValueReference
Benzodioxan-Substituted ChalconesMonoamine Oxidase B (MAO-B)(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one0.026 µM[2]
Benzodioxane-HydrazonesmTOR KinaseCompound 7e5.47 µM[3]
1,3,4-Oxadiazolyl BenzodioxanesTelomeraseCompound 351.27 µM[4]
Cinnamaldehyde Hydrazone BenzodioxanesE. coli FabHo-nitrocinnamaldehyde hydrazone derivative of 1,4-benzodioxane-5-carboxylic acid3.5 µM[4]
Benzodioxane-BenzamidesFtsZ (S. aureus)---MIC: 0.125 µg/mL*[5]

*Note: Minimum Inhibitory Concentration (MIC) is reported for FtsZ inhibitors, reflecting antibacterial activity by targeting the enzyme.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

1. Monoamine Oxidase B (MAO-B) Inhibition Assay

  • Principle : The inhibitory activity against human MAO-B (hMAO-B) is determined by measuring the reduction in the enzymatic conversion of a substrate.

  • Procedure :

    • A solution of recombinant hMAO-B is pre-incubated with various concentrations of the benzodioxan-substituted chalcone inhibitor in a potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.

    • The enzymatic reaction is initiated by adding the substrate.

    • The reaction proceeds for 20 minutes at 37°C and is then terminated.

    • The product is measured using a suitable detection method, such as spectrophotometry or fluorometry.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]

2. mTOR Kinase Inhibition Assay

  • Principle : This assay quantifies the inhibition of the mTOR kinase enzyme, which plays a crucial role in cell growth and proliferation signaling.

  • Procedure :

    • The mTOR kinase enzyme is incubated with the benzodioxane-hydrazone test compounds and a specific substrate (e.g., a peptide or protein that is a known mTOR target) in an appropriate assay buffer.

    • The reaction is initiated by the addition of ATP.

    • After incubation, the amount of phosphorylated substrate is measured. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format or using luminescence-based ATP detection kits that measure ATP consumption.

    • The IC50 value is determined from the dose-response curve of the inhibitor.[3]

3. FtsZ Inhibition Validation (Fluorescence Microscopy)

  • Principle : This method validates that the antibacterial effect of the inhibitors is due to the disruption of the FtsZ protein, which is essential for bacterial cell division. It observes the localization and formation of the "Z-ring" in bacterial cells.

  • Procedure :

    • Bacterial cultures (e.g., Staphylococcus aureus or Bacillus subtilis) are grown to the mid-exponential phase.

    • The cells are then treated with the benzodioxane-benzamide inhibitors at their MIC or supra-MIC concentrations for a defined period.

    • Following treatment, the cells are fixed and permeabilized.

    • The FtsZ protein is visualized by immunofluorescence, using a primary antibody specific to FtsZ and a secondary antibody conjugated to a fluorophore.

    • The cells are observed under a fluorescence microscope. Inhibition is confirmed by the absence of, or defects in, the sharp, mid-cell Z-ring, often showing delocalized or aberrant FtsZ structures throughout the cytoplasm.[5]

Visualizations of Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the experimental processes and biological pathways discussed.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Incubation & Reaction cluster_analysis 3. Data Acquisition & Analysis reagents Prepare Enzyme, Inhibitor Dilutions, & Substrate pre_incubation Pre-incubate Enzyme with Inhibitor reagents->pre_incubation reaction Initiate Reaction with Substrate pre_incubation->reaction measurement Measure Signal (Absorbance/Fluorescence) reaction->measurement calculation Calculate % Inhibition & Determine IC50 measurement->calculation mtor_pathway cluster_upstream cluster_core mTORC1 Complex cluster_downstream GrowthFactors Growth Factors mTOR mTOR GrowthFactors->mTOR Activates S6K1 S6K1 / 4E-BP1 mTOR->S6K1 Phosphorylates Proliferation Cell Proliferation & Survival S6K1->Proliferation Promotes Inhibitor Benzodioxane Derivative Inhibitor->mTOR Inhibits

References

A Comparative Guide to the Cross-Reactivity and Selectivity of 2,3-Dihydro-1,4-benzodioxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2,3-dihydro-1,4-benzodioxin scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of this structure have been extensively investigated for their interactions with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) such as adrenergic and serotonergic receptors.[3][4] Their therapeutic potential spans a range of conditions, including hypertension and central nervous system disorders.[2][5]

This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of various 2,3-dihydro-1,4-benzodioxin derivatives. It summarizes quantitative binding affinity data, details the experimental protocols used for their determination, and illustrates the key signaling pathways and experimental workflows involved.

Selectivity and Cross-Reactivity Profiles

The selectivity of 2,3-dihydro-1,4-benzodioxin derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the binding affinities (Ki) of representative compounds for various adrenergic (α) and serotonin (5-HT) receptor subtypes, providing a quantitative basis for comparing their selectivity. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of 2,3-Dihydro-1,4-benzodioxin Derivatives at α₁-Adrenergic Receptor Subtypes and 5-HT₁ₐ Receptors.

Compound α₁ₐ α₁b α₁d 5-HT₁ₐ
WB 4101 (Prototype) 0.25 2.0 0.5 1.5
Compound 3 0.16 10.1 1.1 25.1
Compound 4 0.32 12.6 1.3 40.7
Compound 5 0.40 15.8 2.0 50.1
Compound 7 0.20 25.1 1.6 63.1
Compound 9 63.1 100 1.0 >1000

Data sourced from binding assays on human cloned receptors expressed in CHO (α₁ₐ, α₁b, α₁d) and HeLa (5-HT₁ₐ) cells.[3]

Table 2: Enantioselectivity of a 1,4-Dioxane Derivative at α₁-Adrenergic and 5-HT₁ₐ Receptors.

Enantiomer α₁ₐ α₁b α₁d 5-HT₁ₐ
(R)-Enantiomer 1.6 10.0 0.8 251.0
(S)-Enantiomer 25.1 126.0 12.6 1.0

Data (Ki, nM) highlights reversed stereochemical requirements between α₁-adrenergic and 5-HT₁ₐ receptors.[4]

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional cell-based assays measuring second messengers like cyclic AMP (cAMP).

Radioligand Binding Assay (Competitive)

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[6][7] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound, which reflects its binding affinity for a target receptor.

General Protocol:

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.[8]

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed, resuspended, and stored at -80°C. Protein concentration is determined using an assay like the BCA assay.[8]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.[8]

    • Each well contains:

      • A fixed amount of the receptor-containing membrane preparation.

      • A fixed concentration of a specific radioligand (e.g., ³H-prazosin for α₁-receptors), typically at or below its dissociation constant (Kd).[9]

      • A range of concentrations of the unlabeled test compound (the competitor).[6]

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[8]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.[6][8]

    • The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • The filters are dried, and a scintillation cocktail is added.[8]

    • The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Receptor-expressing membranes mix Mix & Incubate (Reach Equilibrium) prep1->mix prep2 Radioligand ([³H]-Ligand) prep2->mix prep3 Test Compound (Serial Dilutions) prep3->mix filtrate Rapid Filtration (Separate Bound/Free) mix->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count plot Plot % Inhibition vs [Compound] count->plot calc Calculate IC₅₀ & Ki plot->calc

Workflow for a competitive radioligand binding assay.
cAMP Functional Assay

Functional assays measure the cellular response following receptor activation or inhibition. For GPCRs that couple to Gαs or Gαi proteins, this response is often a change in intracellular cyclic AMP (cAMP) levels.[10]

Objective: To determine the potency (EC₅₀ for agonists or IC₅₀ for antagonists) of a test compound by measuring its effect on cAMP production.

General Protocol (Antagonist Mode for a Gαi-coupled receptor):

  • Cell Culture:

    • A suitable host cell line (e.g., HEK293) is engineered to express the Gαi-coupled receptor of interest.[11]

    • Cells are seeded into 96-well or 384-well plates and incubated overnight.[10]

  • Assay Execution:

    • The culture medium is removed.

    • Cells are pre-incubated with various concentrations of the test antagonist.[10]

    • An agonist for the receptor is added at a concentration that elicits a sub-maximal response (e.g., EC₈₀).

    • Forskolin, a direct activator of adenylyl cyclase, is added to all wells to stimulate a baseline level of cAMP production. The Gαi-mediated signaling will inhibit this production.[11]

    • The plate is incubated to allow for cAMP modulation.

  • Cell Lysis and Detection:

    • A lysis buffer containing detection reagents is added. Several detection technologies exist, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors (e.g., GloSensor™).[11][12]

    • In a competitive immunoassay format (like HTRF), intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[13]

  • Data Acquisition and Analysis:

    • The plate is read on a compatible plate reader (e.g., measuring fluorescence at 665 nm and 620 nm for HTRF).[10]

    • The signal is inversely proportional to the amount of cAMP produced.

    • The percentage of inhibition of the agonist response is calculated for each concentration of the antagonist.

    • Data are plotted as percent inhibition versus the log concentration of the antagonist.

    • Non-linear regression is used to fit a dose-response curve and determine the IC₅₀ value.[10]

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis cells Seed Receptor-Expressing Cells in Plate incubate1 Incubate Overnight cells->incubate1 add_antagonist Add Test Antagonist (Various Concentrations) incubate1->add_antagonist add_agonist Add Agonist (EC₈₀) + Forskolin (Stimulant) add_antagonist->add_agonist incubate2 Incubate add_agonist->incubate2 lyse Lyse Cells & Add Detection Reagents incubate2->lyse read Read Plate (e.g., HTRF Reader) lyse->read analyze Plot Dose-Response Curve & Calculate IC₅₀ read->analyze G receptor α₁-Adrenergic Receptor (Gαq-coupled) g_protein Gαq/βγ receptor->g_protein Agonist plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular [Ca²⁺] er->ca2 Releases Ca²⁺ ca2->pkc Activates response Cellular Response pkc->response G cluster_Gi Gαi Pathway (Inhibitory) cluster_Gs Gαs Pathway (Stimulatory) receptor_i Gαi-coupled Receptor g_protein_i Gαi/βγ receptor_i->g_protein_i Agonist ac Adenylyl Cyclase g_protein_i->ac Inhibits camp ↓ or ↑ cAMP ac->camp Converts receptor_s Gαs-coupled Receptor g_protein_s Gαs/βγ receptor_s->g_protein_s Agonist g_protein_s->ac Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response

References

Benchmarking the Anti-inflammatory Activity of Benzodioxane Compounds Against Ibuprofen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of novel benzodioxane compounds against the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The following sections present quantitative data from in vivo and in vitro studies, detailed experimental methodologies, and visual representations of experimental workflows and relevant biological pathways to facilitate a comprehensive understanding of their relative performance.

Quantitative Data Summary

The anti-inflammatory efficacy of several benzodioxane derivatives was evaluated in comparison to ibuprofen. The data presented below summarizes the in vivo percentage of edema inhibition in a carrageenan-induced rat paw edema model and in vitro inhibitory activity against the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme, which is implicated in inflammatory processes.

Table 1: In Vivo and In Vitro Anti-inflammatory Activity of Benzodioxane Compounds and Ibuprofen

CompoundIn Vivo % Edema Inhibition (4h post-carrageenan)In Vitro 3α-HSD Inhibition IC50 (µM)
Benzodioxane Derivatives
148.33>1000
(S)-256.41>1000
1452.17218
1760.86>500
Reference Compound
Ibuprofen51.02>1000

Data sourced from a study on the synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Several derivatives, including (S)-2, 14, and 17, demonstrated greater in vivo anti-inflammatory activity in the rat paw edema assay than ibuprofen, a classic anti-inflammatory agent.[1][2][3]Compound 1 showed potency comparable to ibuprofen.[1][3][4]

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay

This widely accepted model is used to evaluate the acute anti-inflammatory activity of compounds.[5][6]

Principle: Intraplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[7][8]

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-250 g) are typically used.[9] Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: Test compounds (benzodioxane derivatives or ibuprofen) are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. A control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the subplantar tissue of the right hind paw of each rat.[7][9]

  • Measurement of Paw Edema: Paw volume or thickness is measured using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[5][7]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average edema in the control group and Vt is the average edema in the drug-treated group.[9]

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

While the referenced study on benzodioxane compounds utilized a 3α-HSD inhibition assay, a direct comparison with ibuprofen's primary mechanism of action involves assessing the inhibition of COX-1 and COX-2 enzymes. The following is a general protocol for an in vitro COX inhibition assay.

Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[10]

Methodology:

  • Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Reaction Mixture: In a suitable buffer (e.g., Tris-HCl), the enzyme is pre-incubated with the test compound (benzodioxane derivative or ibuprofen) at various concentrations. A cofactor such as hematin is included in the mixture.[10]

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of COX Activity: The activity of the COX enzyme is determined by measuring the production of prostaglandin E2 (PGE2) or by monitoring the peroxidase activity of COX colorimetrically or fluorometrically.[10][11][12]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing in vivo anti-inflammatory activity and the general signaling pathway for NSAID-mediated anti-inflammatory action.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_model Animal Model (Rats) administration Compound Administration animal_model->administration compound_prep Compound Preparation (Benzodioxanes & Ibuprofen) compound_prep->administration carrageenan_injection Carrageenan Injection (Induce Edema) administration->carrageenan_injection 1 hour measurement Paw Edema Measurement carrageenan_injection->measurement 1, 2, 3, 4 hours calculation Calculate % Edema Inhibition measurement->calculation comparison Compare Efficacy calculation->comparison

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation nsaids Ibuprofen & Benzodioxane Compounds nsaids->cox1 nsaids->cox2

References

Evaluating the ADME Properties of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,4-benzodioxin scaffold is a key structural motif in medicinal chemistry, recognized for its presence in numerous drug candidates.[1] Notably, derivatives of this structure are being explored as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), a crucial target in the management of type 2 diabetes.[1][2] For any potential oral antidiabetic agent, a thorough evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to predict its pharmacokinetic profile, efficacy, and safety.

This guide provides a comparative framework for evaluating the ADME properties of novel 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol derivatives. Due to the limited publicly available quantitative ADME data for a series of these specific derivatives, this guide will present the available experimental data and compare the broader class to the well-established ADME profiles of commercially successful DPP-IV inhibitors, the "gliptins."

Quantitative ADME Data Summary

A comprehensive ADME profile requires extensive experimental data. Below is a summary of the available in vitro data for a representative 1,4-benzodioxan derivative, alongside a comparative summary for established DPP-IV inhibitors.

Table 1: In Vitro Metabolic Stability of a 2,3-Dihydro-1,4-benzodioxan Derivative

CompoundSpeciesSystemIncubation Time (min)% Compound Remaining
Derivative "12"HumanLiver Microsomes12072.6%
Derivative "12"MouseLiver Microsomes12027.5%
Derivative "12"RatLiver Microsomes12016.7%

Data sourced from a study on 1,4-benzodioxan derivatives as DPP-IV and carbonic anhydrase inhibitors.[2] This data suggests the derivative has very high stability in human liver microsomes, a desirable property, but lower stability in rodent microsomes.[2]

Table 2: Comparative ADME Properties of Marketed DPP-IV Inhibitors (Gliptins)

ParameterSitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
Absorption
Oral Bioavailability~87%~85%~67%~30%~89%
Tmax (hours)1-41.71.31.51-2
Distribution
Plasma Protein Binding38%9.3%<10%70-80% (concentration-dependent)20%
Volume of Distribution (L)~198~71~290>1000~417
Metabolism
Primary Metabolic PathwayMinor metabolism via CYP3A4 and CYP2C8HydrolysisCYP3A4/5 mediatedMinimal metabolismMinimal metabolism
Active MetabolitesNoNoYes (50% as potent)NoNo
Excretion
Primary RouteRenal (~87% unchanged)RenalRenalFecal/Biliary (~85%)Renal (~76% unchanged)
Terminal Half-life (hours)~12.4~3~2.5>100 (effective t1/2 ~12h)~21

This table compiles data from multiple pharmacokinetic reviews of DPP-4 inhibitors.[3][4][5][6]

Key ADME Experimental Protocols

Standardized in vitro assays are fundamental to characterizing the ADME profile of new chemical entities. Below are detailed methodologies for key experiments.

Caco-2 Permeability Assay (Intestinal Absorption)

This assay uses the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[7][8][9] It is considered the "gold standard" for in vitro prediction of intestinal drug permeability.[10]

Objective: To determine the rate of transport of a compound across the intestinal epithelium, classifying it as having low, medium, or high permeability. The assay also identifies if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate system and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.[7][10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow or mannitol).

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes). This measures A-to-B permeability.[8]

  • Efflux Assessment: To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral (B) to the apical (A) side.[7]

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.[9]

  • Data Calculation: The apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s, is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio greater than 2 is generally considered an indication of active efflux.

Metabolic Stability in Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[11]

Objective: To determine the rate at which a compound is metabolized by liver enzymes, allowing for the calculation of its in vitro half-life (t½) and intrinsic clearance (CLint).

Methodology:

  • Incubation Mixture Preparation: A mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) is prepared.[11]

  • Initiation of Reaction: The reaction is initiated by adding the test compound (typically at a low concentration, e.g., 1 µM) to the pre-warmed incubation mixture.

  • Time Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life and intrinsic clearance.

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free (unbound) drug available to interact with its target.[12][13]

Objective: To determine the percentage of a compound that is bound to plasma proteins and, conversely, the unbound fraction (fu).

Methodology (Rapid Equilibrium Dialysis - RED):

  • Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane with a molecular weight cut-off (e.g., 8 kDa) that retains proteins but allows small molecules to pass.

  • Sample Addition: The test compound is added to plasma, which is then placed in one chamber of the RED device. The other chamber is filled with buffer.

  • Equilibration: The device is sealed and incubated with shaking for a period (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, samples are taken from both the plasma chamber and the buffer chamber.

  • Analysis: The concentrations of the compound in both the plasma (total concentration) and buffer (unbound concentration) samples are determined by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated as: ((Total Conc. - Unbound Conc.) / Total Conc.) * 100.

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for assessing the potential of a compound to cause drug-drug interactions (DDIs) by inhibiting the metabolism of other drugs.

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).

Methodology:

  • System Preparation: Human liver microsomes are incubated with a CYP isoform-specific probe substrate.

  • Inhibitor Addition: The test compound is added at various concentrations. A control reaction with no inhibitor is also run.

  • Initiation: The reaction is started by adding a NADPH-regenerating system.

  • Incubation: The mixture is incubated for a specific time at 37°C.

  • Termination: The reaction is stopped by adding a cold organic solvent.

  • Analysis: The samples are analyzed by LC-MS/MS to measure the amount of the specific metabolite formed from the probe substrate.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC₅₀ value is determined from the resulting dose-response curve. A potent inhibitor will have a low IC₅₀ value.[14][15]

Visualizing the ADME Evaluation Workflow

The following diagrams illustrate the logical flow of in vitro ADME screening and the relationship between key metabolic stability parameters.

ADME_Screening_Workflow cluster_absorption Absorption cluster_metabolism Metabolism & DDI Risk cluster_distribution Distribution cluster_decision Decision Making sol Aqueous Solubility caco2 Caco-2 Permeability sol->caco2 Soluble compound needed profile Candidate Profile (Low Clearance, High Permeability, Low DDI Risk, Optimal PPB) caco2->profile ms Microsomal Stability (Human, Rat, Mouse) cyp CYP450 Inhibition (IC50 values) ms->cyp Guides DDI investigation ms->profile cyp->profile ppb Plasma Protein Binding (% Bound) ppb->profile invivo Advance to in vivo PK studies profile->invivo start New Chemical Entity (Benzodioxin Derivative) start->sol start->ms start->ppb Metabolic_Stability_Pathway cluster_experiment In Vitro Experiment cluster_calculation Data Analysis cluster_prediction In Vivo Prediction conc_vs_time Measure [Drug] vs. Time in Liver Microsomes plot Plot ln[% Remaining] vs. Time conc_vs_time->plot slope Calculate Slope (k) plot->slope thalf Calculate Half-Life (t½ = 0.693 / k) slope->thalf Determines rate of loss clint Calculate Intrinsic Clearance (CLint) slope->clint Used to calculate clh Predict Hepatic Clearance (CLh) clint->clh Key input for in vivo models

References

A Comparative Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, a valuable building block in medicinal chemistry. The comparison includes a detailed examination of starting materials, reaction steps, and overall efficiency, supported by experimental data from published literature.

Comparison of Synthetic Routes

Two principal synthetic pathways for the preparation of this compound have been identified and are detailed below. Route 1 commences with 2,3-dihydroxybenzoic acid, while Route 2 utilizes 2,3-dihydroxybenzaldehyde as the starting material.

FeatureRoute 1: From 2,3-Dihydroxybenzoic AcidRoute 2: From 2,3-Dihydroxybenzaldehyde
Starting Material 2,3-Dihydroxybenzoic Acid2,3-Dihydroxybenzaldehyde
Intermediate 1 Methyl 2,3-dihydroxybenzoate2,3-Dihydro-1,4-benzodioxin-5-carbaldehyde
Intermediate 2 Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate-
Final Step Reduction of an esterReduction of an aldehyde
Key Reactions Esterification, Williamson Ether Synthesis, ReductionWilliamson Ether Synthesis, Reduction
Reported Yields Esterification: 85%[3]-

Synthetic Route Diagrams

The two synthetic pathways are illustrated below.

Synthetic_Routes cluster_0 Route 1: From 2,3-Dihydroxybenzoic Acid cluster_1 Route 2: From 2,3-Dihydroxybenzaldehyde A1 2,3-Dihydroxybenzoic Acid B1 Methyl 2,3-dihydroxybenzoate A1->B1 MeOH, H₂SO₄ (85% yield) C1 Methyl 2,3-dihydro-1,4- benzodioxin-5-carboxylate B1->C1 1,2-Dibromoethane, K₂CO₃, DMF D1 2,3-Dihydro-1,4-benzodioxin- 5-ylmethanol C1->D1 Reduction (e.g., LiAlH₄) A2 2,3-Dihydroxybenzaldehyde B2 2,3-Dihydro-1,4- benzodioxin-5-carbaldehyde A2->B2 1,2-Dibromoethane, Base (e.g., K₂CO₃) C2 2,3-Dihydro-1,4-benzodioxin- 5-ylmethanol B2->C2 Reduction (e.g., NaBH₄)

Diagram 1. Synthetic pathways to this compound.

Experimental Protocols

Route 1: From 2,3-Dihydroxybenzoic Acid

This route involves a three-step synthesis starting with the esterification of 2,3-dihydroxybenzoic acid, followed by a Williamson ether synthesis to form the benzodioxin ring, and a final reduction of the ester to the target alcohol.

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate [3]

To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) is added at 5 °C. The reaction mixture is then refluxed for 12 hours. After cooling to room temperature, the solvent is removed under vacuum. The resulting residue is dissolved in ethyl acetate and washed three times with a sodium carbonate solution. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield methyl 2,3-dihydroxybenzoate as a white powder (yield: 0.278 g, 85%).

Step 2: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate [3]

A suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide is prepared. To this suspension, 1,2-dibromoethane (0.17 mL, 2.0 mmol) is added. The reaction mixture is stirred under reflux for 10 hours. The completion of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure to afford the product.

Step 3: Reduction to this compound

The reduction of the ester can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran.[4][5] The reaction is typically carried out at room temperature, followed by a careful workup with a dilute acid to neutralize the reaction and hydrolyze the aluminum salts.[4]

Route 2: From 2,3-Dihydroxybenzaldehyde

This two-step route begins with the formation of the benzodioxin ring via a Williamson ether synthesis, followed by the reduction of the aldehyde to the desired primary alcohol.

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-carbaldehyde

The synthesis of the aldehyde intermediate can be achieved by the reaction of 2,3-dihydroxybenzaldehyde with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[6] Common bases for this Williamson ether synthesis include potassium carbonate or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[6][7] The reaction is typically heated to facilitate the cyclization.

Step 2: Reduction to this compound

The aldehyde functional group in 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde can be readily reduced to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. The aldehyde group can be converted into the corresponding hydroxyl group under the action of a reducing agent.[6]

Conclusion

Both synthetic routes offer viable pathways to this compound. Route 1, starting from 2,3-dihydroxybenzoic acid, is well-documented with reported yields for the initial steps. Route 2, commencing with 2,3-dihydroxybenzaldehyde, is a more direct, two-step process. The choice between these routes may depend on the availability and cost of the starting materials, as well as the desired overall efficiency and scalability of the synthesis. For Route 2, optimization of the initial cyclization step to ensure high regioselectivity would be a critical factor for its successful implementation.

References

Assessing the Novelty of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol as a Drug Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel molecular scaffolds is a cornerstone of modern drug discovery, providing fresh avenues for therapeutic intervention. This guide provides a comparative assessment of 2,3-dihydro-1,4-benzodioxin-5-ylmethanol as a potential drug scaffold. While direct biological activity data for this specific compound is not extensively available in the public domain, the foundational 2,3-dihydro-1,4-benzodioxin (also known as 1,4-benzodioxane) core is a well-established and versatile template in medicinal chemistry.[1][2] This "evergreen" scaffold is present in numerous bioactive compounds and approved drugs, demonstrating its privileged structure status in interacting with various biological targets.[2]

This analysis will therefore focus on the known biological activities of structurally related 2,3-dihydro-1,4-benzodioxin derivatives to infer the potential and novelty of this compound. We will present a comparative overview of the therapeutic applications of these derivatives, supported by quantitative data and detailed experimental protocols.

The 2,3-Dihydro-1,4-benzodioxin Scaffold: A Platform for Diverse Biological Activity

The 2,3-dihydro-1,4-benzodioxin moiety is a bicyclic system that imparts favorable pharmacokinetic and pharmacodynamic properties to molecules. Its rigid structure can serve as a key anchoring point for interactions with biological targets, while the various positions on the aromatic and dioxane rings offer ample opportunities for chemical modification to fine-tune activity and selectivity.

Below is a diagram illustrating the core scaffold and the position of the methanol group in the target compound, alongside other positions that have been successfully modified in various drug discovery programs.

cluster_scaffold 2,3-Dihydro-1,4-benzodioxin Core cluster_modifications Potential Modification Points scaffold pos5 Position 5: -CH2OH (Target Compound) -Carboxamide (PARP1 inhibitors) pos6 Position 6: -Amine derivatives (α-glucosidase, acetylcholinesterase inhibitors) pos2 Position 2: -Carboxylic acid derivatives (Chiral building blocks) pos7 Position 7: -Cyano groups (FtsZ inhibitors)

Core 2,3-Dihydro-1,4-benzodioxin scaffold and key modification sites.

Comparative Biological Activities of 2,3-Dihydro-1,4-benzodioxin Derivatives

The versatility of the 2,3-dihydro-1,4-benzodioxin scaffold is evident from the diverse range of biological activities exhibited by its derivatives. The following table summarizes the key therapeutic areas where this scaffold has been successfully employed, providing a benchmark for assessing the potential of novel derivatives like this compound.

Therapeutic AreaTargetExample Derivative ClassObserved Activity (IC₅₀/EC₅₀)Reference
Oncology PARP12,3-dihydrobenzo[b][3][4]dioxine-5-carboxamidesIC₅₀ = 0.082 µM to 5.8 µM[5]
Diabetes α-Glucosidase2-{2,3-dihydro-1,4-benzodioxin-6-yl[(phenylsulfonyl)amino]}-N-(substituted-phenyl)acetamidesIC₅₀ = 81.12 µM to >500 µM[4]
Neurodegenerative Diseases Acetylcholinesterase (AChE)2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamidesGenerally weak inhibition[6][7]
Bacterial Infections FtsZ2,6-difluoro-benzamides with a 1,4-benzodioxane ringPromising MICs for S. aureus[8]
Hypertension α-Adrenoceptors1,4-benzodioxan-arylpiperazine derivativesHigh affinity for α₁-adrenoceptors[9]
Glaucoma Not specified(benzodioxane-2-yl)methanol derivativesReduction of intraocular pressure in rats[10]

Experimental Protocols

To provide a framework for evaluating the biological activity of this compound, detailed methodologies for key assays are presented below.

PARP1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against the poly(ADP-ribose) polymerase 1 (PARP1) enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PARP1 enzyme is used. The substrate is a biotinylated oligonucleotide.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the PARP1 enzyme, the test compound at various concentrations, and the biotinylated oligonucleotide in an assay buffer.

  • Initiation and Incubation: The reaction is initiated by the addition of NAD⁺, the co-substrate for PARP1. The plate is then incubated to allow for the poly(ADP-ribosyl)ation of the oligonucleotide.

  • Detection: The biotinylated and poly(ADP-ribosyl)ated product is captured on a streptavidin-coated plate. The amount of incorporated ADP-ribose is quantified using an anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Data Analysis: The signal is measured using a plate reader, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

α-Glucosidase Inhibition Assay

Objective: To assess the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Methodology:

  • Enzyme and Substrate: Yeast α-glucosidase is commonly used. The substrate is p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Assay Procedure: The test compound is pre-incubated with the α-glucosidase enzyme in a buffer solution.

  • Reaction Initiation: The reaction is started by adding the pNPG substrate.

  • Measurement: The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) over time.

  • Inhibition Calculation: The rate of the reaction in the presence of the inhibitor is compared to the rate of the uninhibited reaction. The IC₅₀ value is determined from a dose-response curve.

Novelty Assessment and Future Directions

The absence of specific published data on the biological activity of this compound suggests its novelty as a starting point for drug discovery. The presence of the primary alcohol at the 5-position offers a unique handle for further chemical elaboration compared to the more extensively studied derivatives at other positions.

The following workflow outlines a potential path for investigating the therapeutic potential of this scaffold.

start Start: This compound synthesis Synthesis of a diverse library of derivatives via the -CH2OH handle start->synthesis Derivatization screening High-Throughput Screening (HTS) against a panel of biological targets synthesis->screening Biological Evaluation hit_id Hit Identification and Validation screening->hit_id Data Analysis hit_id->synthesis Inactive Compounds lead_opt Lead Optimization: Structure-Activity Relationship (SAR) studies hit_id->lead_opt Active Compounds preclinical Preclinical Development: In vivo efficacy and safety studies lead_opt->preclinical Optimized Leads end Clinical Candidate preclinical->end

Drug discovery workflow for a novel scaffold.

While this compound itself is a relatively unexplored molecule, its core scaffold has a proven track record in the development of a wide array of therapeutic agents. The novelty of the substitution pattern at the 5-position presents an exciting opportunity for medicinal chemists. By leveraging the established biological potential of the 2,3-dihydro-1,4-benzodioxin core and applying the systematic drug discovery workflow outlined above, this compound could serve as a valuable starting point for the development of new and effective medicines. Further investigation into its synthesis and biological evaluation is highly warranted.

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol as a potentially hazardous chemical. The following procedures are based on best practices for laboratory chemical disposal and information from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact chemical.

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

In case of a spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Pure this compound and any acutely contaminated materials (e.g., disposable labware, absorbent pads) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The label should include the full chemical name: "this compound," the CAS number (if available), and the appropriate hazard symbols.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Provide the vendor with all available information about the chemical, including its name and any known hazards.

  • Documentation:

    • Maintain a detailed record of the amount of waste generated, the date of collection, and the disposal manifest provided by the waste vendor.

Summary of Safety Data for Related Compounds

The following table summarizes key safety and physical data for structurally similar benzodioxane compounds, which can serve as a general guide in the absence of specific data for this compound.

Property3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid2-(1,3-Benzodioxol-5-yl)ethanolGeneral Benzodioxane Derivatives
Physical State SolidNot SpecifiedSolid or Liquid
Primary Hazards May cause eye, skin, and respiratory irritation.Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1]Varies; some are considered non-hazardous, while others may be flammable or toxic.[2]
Personal Protective Equipment Safety glasses, gloves, protective clothing, dust respirator.[3]Safety goggles, chemical-resistant gloves, protective clothing.[1]Safety glasses, gloves, lab coat.
Incompatible Materials Not SpecifiedStrong oxidizing agents, strong acids, strong reducing agents.[1]Not Specified
Disposal Method Dispose of contents/container to an authorized hazardous or special waste collection point.[3]Dispose of contents/container to an approved waste disposal plant.[1]Absorb with liquid-binding material and dispose of as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Ventilated Area A->B C Segregate Chemical Waste B->C D Seal in Labeled Container C->D E Store in Secondary Containment D->E F Contact EHS or Licensed Vendor E->F G Complete Waste Manifest F->G

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。